4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZCPNIYKUNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650113 | |
| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105297-10-7 | |
| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-aminophenyl)thiomorpholine 1,1-dioxide, a valuable building block in medicinal chemistry. The thiomorpholine 1,1-dioxide scaffold is a key structural motif in a variety of biologically active compounds, recognized for its role in modulating physicochemical properties such as polarity and metabolic stability.[1] This document details a reliable three-step synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in research and drug development.
Synthesis Overview
The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available reagents: thiomorpholine and 4-fluoronitrobenzene. The overall workflow is illustrated below.
Caption: Overall synthetic workflow for this compound.
The synthesis commences with a nucleophilic aromatic substitution to form the nitro-intermediate, 4-(4-nitrophenyl)thiomorpholine. This is followed by the oxidation of the sulfur atom to a sulfone. The final step involves the reduction of the nitro group to the desired primary amine.
Experimental Protocols
The following protocols are detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This procedure is adapted from a known method for the N-arylation of thiomorpholine.[2]
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq) and triethylamine (5.0 eq).
-
Add a solution of 4-fluoronitrobenzene (1.0 eq) dissolved in acetonitrile.
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the product.
Step 2: Synthesis of 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide
This protocol is a general method for the oxidation of a thiomorpholine derivative to its corresponding sulfone, adapted from a procedure for oxidizing thiomorpholine itself.[1]
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (at least 2.2 eq to ensure complete oxidation to the sulfone) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with further sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This protocol is based on standard procedures for the reduction of aromatic nitro compounds. A similar reduction of a morpholinone derivative proceeded with high yield.[3]
Materials:
-
4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide
-
10% Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Add 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide (1.0 eq) and ethanol to a reaction flask.
-
Carefully add the Pd/C catalyst to the suspension.
-
Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus) after purging the flask with hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Step | Reaction | Product | Reagents | Yield (%) | Reference |
| 1 | N-Arylation | 4-(4-Nitrophenyl)thiomorpholine | Thiomorpholine, 4-Fluoronitrobenzene, TEA | 95% | [2] |
| 2 | Oxidation | 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide | m-CPBA | Not Reported | - |
| 3 | Reduction | This compound | Pd/C, H₂ | ~95% (analogous) | [3] |
Applications in Drug Development
This compound is a versatile intermediate in pharmaceutical research. The primary amino group serves as a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The thiomorpholine 1,1-dioxide moiety itself is a privileged scaffold, appearing in molecules investigated for various therapeutic areas, including autoimmune and inflammatory diseases. Derivatives are also key intermediates for drugs targeting neurological disorders.[4][5]
Caption: Role of the title compound as a building block in a drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 3. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
Physicochemical Properties of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available physicochemical properties of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. Due to the limited publicly available experimental data for this specific compound, this document also furnishes detailed, standard experimental protocols for determining key physicochemical parameters, which can be applied to the compound of interest.
Core Physicochemical Data
Quantitative data for this compound is sparse in publicly accessible literature and databases. The following table summarizes the available information. It is important to note that this data may be predicted or from a single source without extensive validation.
| Property | Value | Source |
| CAS Number | 105297-10-7 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | Inferred from structure |
| Molecular Weight | 226.3 g/mol | Inferred from structure |
| Density | 1.517 g/mL at 25 °C | [1] |
| Boiling Point | 85 °C at 15 mmHg | [1] |
| Refractive Index | n20/D 1.547 | [1] |
Experimental Protocols
For researchers seeking to determine the physicochemical properties of this compound, the following standard experimental methodologies are recommended.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider range and at a lower temperature.[3]
Protocol: Capillary Method [4][5][6]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[5] The sample must be well-packed to avoid shrinking upon heating.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp, which consists of a heated metal block.[4]
-
Measurement:
-
A rapid heating run can be performed initially to determine an approximate melting range.[3][4]
-
For an accurate measurement, a slow heating rate of approximately 2°C per minute is used, starting from a temperature about 5-10°C below the approximate melting point.[4]
-
The temperatures at which the sample begins to melt and when it completely liquefies are recorded as the melting point range.
-
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7]
Protocol: Equilibrium Solubility Method [8]
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium.[8] Preliminary tests are recommended to determine the required equilibration time.[8]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Replication: A minimum of three replicate determinations at each condition is recommended for accuracy.[8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Protocol: Potentiometric Titration [9][10][11]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[9][11] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[9]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[9][11]
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[9][10]
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[10][12]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development.
Protocol: Shake-Flask Method [13][14][15]
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[13][15]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separation funnel and shaken until equilibrium is reached.[14]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.[16]
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).[14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, its precursor, 4-(4-nitrophenyl)thiomorpholine, is utilized as a building block in medicinal chemistry for developing agents against a range of targets, including those for diabetes, migraines, and various infections. Additionally, the core structure, thiomorpholine-1,1-dioxide, has been investigated for its potential in treating autoimmune and inflammatory diseases. Some thiosemicarbazide derivatives containing a bromophenyl group have shown antibacterial activity.[17]
Visualizations
Given the absence of specific signaling pathway data, the following diagrams illustrate a generalized experimental workflow for the physicochemical characterization of a novel compound.
References
- 1. CAS#:105297-10-7 | this compound | Chemsrc [chemsrc.com]
- 2. amiscientific.com [amiscientific.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Thiomorpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in various molecular interactions, make it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of thiomorpholine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information presented herein is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of new chemical entities.
Anticancer Activity of Thiomorpholine Derivatives
Thiomorpholine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of their anticancer action involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolyl-thiomorpholine (Compound 3f) | A549 (Lung Carcinoma) | 3.72 | Cisplatin | 12.50 |
| Thiazolyl-thiomorpholine (Compound 3c) | A549 (Lung Carcinoma) | 7.61 | Cisplatin | 12.50 |
| Thiazolyl-thiomorpholine (Compound 3b) | A549 (Lung Carcinoma) | 9.85 | Cisplatin | 12.50 |
| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 120 | - | - |
| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 151 | - | - |
| Substituted Morpholine Derivative (M5) | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | - | - |
| Substituted Morpholine Derivative (M2) | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | - | - |
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway. These derivatives often act by directly targeting the kinase domain of PI3Kα and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiomorpholine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity of Thiomorpholine Derivatives
The thiomorpholine scaffold is also a key component in the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens. These compounds often exert their effects by targeting essential microbial processes.
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected thiomorpholine derivatives, with data presented as minimum inhibitory concentrations (MIC).
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(thiophen-2-yl)dihydroquinoline (7f) | Mycobacterium tuberculosis H37Rv | 1.56 | - | - |
| 2-(thiophen-2-yl)dihydroquinoline (7p) | Mycobacterium tuberculosis H37Rv | 1.56 | - | - |
| Schiff base (7b) | Mycobacterium smegmatis | 7.81 | Streptomycin | - |
| Schiff base (7c) | Mycobacterium smegmatis | 7.81 | Streptomycin | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Thiomorpholine derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the thiomorpholine derivative stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anti-Inflammatory and Antioxidant Activities
Thiomorpholine derivatives have also been investigated for their potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The antioxidant properties may arise from their ability to scavenge free radicals or inhibit lipid peroxidation.[1][2]
Quantitative Anti-Inflammatory and Antioxidant Activity Data
The following table summarizes the in vitro anti-inflammatory and antioxidant activity of selected thiomorpholine derivatives.
| Compound Class/Derivative | Target/Assay | IC50 (µM) |
| N-substituted thiomorpholine | Lipid Peroxidation Inhibition | 7.5 |
| Thymol-pyrazole hybrid (8b) | COX-2 | 0.043 |
| Thymol-pyrazole hybrid (8g) | COX-2 | 0.045 |
| Thymol-pyrazole hybrid (4a) | 5-LOX | 2.5 |
| Thymol-pyrazole hybrid (8b) | 5-LOX | 2.6 |
Inhibition of COX and LOX Pathways
The anti-inflammatory action of many thiomorpholine derivatives stems from their ability to inhibit the COX and/or LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for screening COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Thiomorpholine derivative (test inhibitor)
-
Known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black opaque plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to the working concentration in COX Assay Buffer.
-
Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Enzyme Control: 80 µL of Reaction Mix (Assay Buffer, Probe, Cofactor) + 10 µL Assay Buffer + 10 µL diluted COX-2.
-
Inhibitor Control: 80 µL of Reaction Mix + 10 µL Celecoxib + 10 µL diluted COX-2.
-
Test Inhibitor: 80 µL of Reaction Mix + 10 µL of diluted thiomorpholine derivative + 10 µL diluted COX-2.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the curve) for each well. Calculate the percentage of inhibition for the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Neurological Activity of Thiomorpholine Derivatives
Thiomorpholine derivatives are also being explored for their potential in treating neurological disorders. Their mechanisms of action in this context often involve the modulation of key enzymes in the central nervous system, such as Monoamine Oxidases (MAO) and Acetylcholinesterase (AChE).
Quantitative Neurological Activity Data
The following table summarizes the in vitro activity of selected thiomorpholine and related derivatives against neurological targets.
| Compound Class/Derivative | Target | IC50 (µM) | Selectivity |
| 2-Arylthiomorpholine | MAO-B | Submicromolar Ki | >2000-fold for MAO-B |
| Morpholine-based chalcone (MO1) | MAO-B | 0.030 | SI > 1333.3 |
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 | SI = 19.04 |
| Hydro-alcoholic extract of Ipomoea aquatica | AChE | 49.03 µg/mL | - |
| Thiazolo[3,2-a]pyrimidine derivative (6c) | AChE | - | High predicted affinity |
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. Certain 2-arylthiomorpholine derivatives have been identified as potent and selective MAO-B inhibitors.[3]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.[4][5][6]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Thiomorpholine derivative (test inhibitor)
-
Known AChE inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the thiomorpholine derivative solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the ATCI solution to the control and test sample wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for the test compound relative to the control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Synthesis of Thiomorpholine Derivatives
A variety of synthetic routes are available for the preparation of the thiomorpholine core and its derivatives. A common and efficient method is the telescoped photochemical thiol-ene reaction followed by cyclization.[7]
Experimental Protocol: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence
This protocol describes a continuous flow synthesis of the parent thiomorpholine.[7]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diisopropylethylamine (DIPEA) (base)
-
Continuous flow reactor system with a photochemical reactor module
Procedure:
-
Preparation of Feed Solution: Dissolve cysteamine hydrochloride and 9-fluorenone in methanol.
-
Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride through the photochemical reactor. Irradiate with an appropriate light source (e.g., LEDs) to facilitate the thiol-ene reaction, forming the S-(2-chloroethyl)cysteamine intermediate.
-
Cyclization: The output from the first reactor is then mixed with a stream of DIPEA in a T-mixer and passed through a heated reactor coil to induce cyclization to thiomorpholine.
-
Work-up and Purification: The resulting mixture is collected, and the thiomorpholine product is isolated and purified, typically by distillation.
Conclusion
The thiomorpholine scaffold represents a versatile and valuable building block in modern medicinal chemistry. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects, underscore its significance in the development of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting and promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. This includes detailed methodologies, a structured approach to data presentation, and logical workflows for both solubility testing and its synthetic application.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for selecting appropriate solvents and analytical techniques for solubility studies.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.3 g/mol |
| Physical Form | Solid |
| Density | 1.517 g/mL at 25 °C (lit.)[1] |
Solubility Data in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Ethanol | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Isopropanol | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Acetone | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Acetonitrile | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Dichloromethane | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Toluene | 25 | Not Available | Not Available | e.g., Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Not Available | Not Available | e.g., Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Not Available | Not Available | e.g., Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed protocol for determining the thermodynamic solubility of this compound in organic solvents using the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use a centrifuge to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: If necessary, dilute the filtered solution with the same organic solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Data Analysis: Using the calibration curve, determine the concentration of the compound in the saturated solution. Calculate the solubility in mg/mL and mol/L.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
4.2. Synthesis of Rivaroxaban from this compound
This diagram outlines a simplified synthetic pathway for Rivaroxaban, highlighting the role of this compound as a key intermediate.
References
Spectroscopic and Structural Analysis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic behaviors and provides detailed, generalized experimental protocols for its synthesis and analysis. These methodologies are based on established practices for analogous chemical structures.
Chemical Structure and Properties
Molecular Formula: C₁₀H₁₄N₂O₂S[1]
Molecular Weight: 226.29 g/mol [1]
CAS Number: 105297-10-7[1]
The structure of this compound incorporates a thiomorpholine 1,1-dioxide moiety attached to an aminophenyl group. The sulfone group significantly influences the electronic and conformational properties of the thiomorpholine ring, while the aminophenyl group is a key pharmacophore in many biologically active molecules.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | d | 2H | Aromatic (ortho to -NH₂) |
| ~6.6 - 6.8 | d | 2H | Aromatic (meta to -NH₂) |
| ~4.0 - 4.5 | br s | 2H | -NH₂ |
| ~3.4 - 3.7 | t | 4H | -N-CH₂- |
| ~3.1 - 3.4 | t | 4H | -S(O)₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 - 150 | Aromatic (C-NH₂) |
| ~125 - 130 | Aromatic (CH) |
| ~115 - 120 | Aromatic (CH) |
| ~110 - 115 | Aromatic (C-N) |
| ~50 - 55 | -S(O)₂-CH₂- |
| ~45 - 50 | -N-CH₂- |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch (amine) |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| ~1600 | N-H bend (amine) |
| ~1500 | Aromatic C=C stretch |
| ~1300 & ~1150 | S=O stretch (sulfone) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 226.08 | [M]⁺ |
| 227.09 | [M+H]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 4-fluoronitrobenzene and thiomorpholine.
-
Synthesis of 4-(4-Nitrophenyl)thiomorpholine: A mixture of 4-fluoronitrobenzene and thiomorpholine is heated in a suitable solvent (e.g., acetonitrile or ethanol) in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.
-
Oxidation to 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide: The sulfide is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is typically carried out at room temperature.
-
Reduction to this compound: The final step involves the reduction of the nitro group to an amine. This can be achieved by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent like tin(II) chloride in hydrochloric acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 600 MHz spectrometer.
-
The sample would be dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample could be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
The spectrum would be recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
-
Visualizations
The following diagrams illustrate the relationships between the compound and the analytical methods used for its characterization.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between the molecular structure and its spectroscopic data.
References
Potential Therapeutic Targets of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a synthetic organic compound with a chemical structure suggestive of potential activity as a kinase inhibitor. While specific preclinical data for this exact molecule is not extensively published in peer-reviewed literature, its structural motifs are present in numerous compounds investigated for kinase inhibitory activity. This guide synthesizes available information on its likely therapeutic targets based on patent literature and analysis of related compounds, providing a technical overview for research and drug development professionals. The primary putative targets for this compound are Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK).
Core Putative Therapeutic Targets
Based on patent filings and the prevalence of the aminophenyl and thiomorpholine dioxide moieties in known kinase inhibitors, this compound is projected to inhibit the following kinases:
-
Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells. It plays a key role in mediating immune and inflammatory responses.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.
-
Myosin Light Chain Kinase (MYLK): A serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin, a key step in smooth muscle contraction and other cellular processes.
Quantitative Data for Representative Kinase Inhibitors
While specific IC50 values for this compound are not publicly available, the following tables provide quantitative data for well-characterized inhibitors of its putative targets. This information serves as a benchmark for the potency that might be expected from inhibitors of these kinases.
Table 1: Inhibitors of Spleen Tyrosine Kinase (SYK)
| Inhibitor | SYK IC50 (nM) | Kinase Selectivity Notes |
| Fostamatinib (R406) | 41 | Active metabolite of Fostamatinib |
| Entospletinib | 7.7 | Selective SYK inhibitor |
| Lanraplenib (GS-9876) | 9.5 | Highly selective, orally active |
| Cerdulatinib | 1.2 (SYK), 0.5 (JAK1), 0.8 (JAK2), 0.3 (JAK3), 1.2 (Tyk2) | Dual SYK/JAK inhibitor |
Table 2: Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)
| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Kinase Selectivity Notes |
| LRRK2-IN-1 | 13 | 6 | Potent and selective LRRK2 inhibitor |
| GNE-7915 | 9 | Not Reported | Brain-penetrant |
| MLi-2 | Not Reported | 0.76 | Highly potent and selective |
| PF-06447475 | 3 | 11 | Brain-penetrant |
Table 3: Inhibitors of Myosin Light Chain Kinase (MYLK)
| Inhibitor | MYLK IC50 (nM) | Kinase Selectivity Notes |
| ML-7 | 300 | Selective inhibitor of MYLK |
| ML-9 | 3800 | Also inhibits PKA and PKC |
| PIK-93 | 16 | Also a potent PI4K inhibitor |
| Wortmannin | 170 | Broad spectrum PI3K and MYLK inhibitor |
Signaling Pathways and Mechanisms of Action
Inhibition of SYK, LRRK2, and MYLK can modulate distinct and overlapping signaling pathways implicated in a variety of diseases.
SYK Signaling Pathway
SYK is a key mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its activation is critical for immune cell activation, proliferation, and inflammatory responses.
Caption: SYK signaling pathway initiated by receptor ligation.
LRRK2 Signaling Pathway
LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its dysregulation is strongly linked to Parkinson's disease pathogenesis.
Caption: LRRK2 signaling and its role in cellular processes.
MYLK Signaling Pathway
MYLK is a key regulator of smooth muscle contraction and is also involved in cell motility and cytoskeletal rearrangement.
The Ascendant Role of 4-Aminophenyl Thiomorpholines in Modern Medicinal Chemistry: A Technical Primer
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the synthesis, structure-activity relationships, and therapeutic potential of 4-aminophenyl thiomorpholine compounds. This whitepaper provides an in-depth analysis of this privileged scaffold, highlighting its growing importance in the landscape of contemporary drug discovery.
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has carved a significant niche in medicinal chemistry due to its unique stereoelectronic properties and metabolic profile. The substitution of a 4-aminophenyl group on the thiomorpholine nitrogen atom creates a versatile scaffold that has been successfully incorporated into a diverse array of biologically active molecules, demonstrating significant potential in oncology, metabolic disorders, and infectious diseases. This guide will explore the core medicinal chemistry of these compounds, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action.
Therapeutic Applications and Biological Activities
Derivatives of the 4-aminophenyl thiomorpholine core have exhibited a remarkable spectrum of pharmacological activities. The 4-thiomorpholinoaniline substructure is a crucial building block in the development of various therapeutic agents, including kinase inhibitors, antidiabetic agents, and antimicrobials. The sulfur atom in the thiomorpholine ring increases lipophilicity and can be a site for metabolic oxidation, influencing the pharmacokinetic profile of the drug candidates.
One of the most promising areas of application for these compounds is in the treatment of type 2 diabetes. Certain 4-aminophenyl thiomorpholine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Additionally, these compounds have shown potential as hypolipidemic and antioxidant agents, capable of reducing plasma triglyceride and cholesterol levels.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of selected 4-aminophenyl thiomorpholine and related derivatives against various biological targets. This data provides a quantitative basis for understanding the structure-activity relationships within this class of compounds.
| Compound ID | Target | IC50 (µM) | Reference |
| 16a | DPP-IV | 6.93 | |
| 16b | DPP-IV | 6.29 | |
| 16c | DPP-IV | 3.40 |
Table 1: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Bearing Compounds.
| Compound ID | Assay | IC50 (µM) | Reference |
| 15 | Ferrous/ascorbate-induced lipid peroxidation | 7.5 |
Table 2: Antioxidant Activity of a Thiomorpholine Derivative.
Key Experimental Protocols
A fundamental aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section details common experimental protocols for the synthesis of the 4-aminophenyl thiomorpholine core and for assessing its biological activity.
Synthesis of 4-(4-Aminophenyl)thiomorpholine
The synthesis of 4-(4-aminophenyl)thiomorpholine typically proceeds through a two-step process involving the N-arylation of thiomorpholine with a suitable 4-nitrophenyl halide, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
A common method for the N-arylation of thiomorpholine is the nucleophilic aromatic substitution of 4-fluoronitrobenzene.
-
Reaction: 4-fluoronitrobenzene is reacted with thiomorpholine in a suitable solvent such as acetonitrile, often in the presence of a base like triethylamine.
-
Conditions: The reaction mixture is typically heated to reflux to drive the substitution.
-
Work-up: After the reaction is complete, the solvent is removed, and the product is purified, often by crystallization.
Step 2: Reduction of 4-(4-Nitrophenyl)thiomorpholine to 4-(4-Aminophenyl)thiomorpholine
The nitro group of 4-(4-nitrophenyl)thiomorpholine is readily reduced to the corresponding amine.
-
Reagents: A common method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Solvent: The reaction is typically carried out in an aliphatic alcohol such as ethanol.
-
Conditions: The reaction is performed under hydrogen pressure at an elevated temperature (e.g., 80°C).
-
Isolation: Upon completion, the catalyst is filtered off, and the product is isolated by crystallization after solvent removal.
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of 4-aminophenyl thiomorpholine derivatives against DPP-IV can be determined using a fluorometric assay.
-
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-IV.
-
Procedure:
-
Recombinant human DPP-IV is incubated with the test compound at various concentrations.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by all 4-aminophenyl thiomorpholine compounds are not fully elucidated, their activity as kinase inhibitors in other contexts suggests potential mechanisms. For instance, the morpholine scaffold, a close structural analog, is a component of several approved kinase inhibitors. It is plausible that 4-aminophenyl thiomorpholine derivatives could also target key signaling pathways implicated in cell growth, proliferation, and survival.
Below are conceptual diagrams illustrating potential signaling pathways that could be targeted by these compounds, based on the known activities of structurally related molecules.
Caption: A generalized workflow for the synthesis and biological evaluation of 4-aminophenyl thiomorpholine compounds.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a 4-aminophenyl thiomorpholine kinase inhibitor.
Conclusion and Future Directions
The 4-aminophenyl thiomorpholine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. Future research should focus on expanding the chemical diversity around this core, elucidating the specific molecular targets and signaling pathways for different derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation 4-aminophenyl thiomorpholine compounds with enhanced potency, selectivity, and drug-like properties.
An In-Depth Technical Guide to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4-(4-aminophenyl)thiomorpholine 1,1-dioxide (CAS No. 105297-10-7). While a singular "discovery" event is not prominent in the scientific literature, its emergence is intrinsically linked to the broader field of medicinal chemistry, where it serves as a valuable building block. This guide consolidates information on its synthesis, characterization, and the context of its application in drug discovery, presenting detailed experimental protocols and relevant data in a structured format for easy reference by researchers and drug development professionals.
Introduction and Historical Context
The history of this compound is not marked by a single, celebrated discovery but rather by its gradual emergence as a useful intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its structural components, an aniline moiety and a thiomorpholine 1,1-dioxide ring, are prevalent in a variety of biologically active compounds. The thiomorpholine dioxide group, in particular, is often employed as a bioisostere for other cyclic amines, offering altered physicochemical properties such as increased solubility and metabolic stability.
The development of synthetic routes to this compound was likely driven by the need for novel scaffolds in medicinal chemistry programs targeting a range of diseases. The anilino-portion provides a versatile handle for further chemical modifications, such as amide bond formation, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. While specific early pioneering researchers are not explicitly credited with its discovery, its presence in the catalogs of chemical suppliers indicates its established utility and availability to the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic and screening protocols.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 105297-10-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 226.29 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 194-196 °C | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a multi-step process, starting from readily available precursors. The most common synthetic route involves the initial formation of 4-(4-nitrophenyl)thiomorpholine, followed by the reduction of the nitro group to an amine and subsequent oxidation of the thiomorpholine sulfur atom.
Synthesis of the Precursor: 4-(4-Nitrophenyl)thiomorpholine
The key intermediate, 4-(4-nitrophenyl)thiomorpholine, is synthesized via a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established literature procedures[1].
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
-
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-fluoronitrobenzene (1.41 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add thiomorpholine (1.03 g, 10 mmol) and triethylamine (1.52 g, 15 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 4-(4-nitrophenyl)thiomorpholine as a yellow solid.
-
Synthesis of this compound
Step 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation. Catalytic hydrogenation is a clean and efficient method.
Experimental Protocol: Reduction of 4-(4-Nitrophenyl)thiomorpholine
-
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine (2.24 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (100 mg, ~5 mol% Pd) to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)thiomorpholine as a solid, which can be used in the next step without further purification.
-
Step 2: Oxidation of the Thiomorpholine Ring
The oxidation of the thiomorpholine to the corresponding 1,1-dioxide (a sulfone) can be achieved using various oxidizing agents.
Experimental Protocol: Oxidation of 4-(4-Aminophenyl)thiomorpholine
-
Materials:
-
4-(4-Aminophenyl)thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated sodium bicarbonate solution
-
-
Procedure using m-CPBA:
-
Dissolve 4-(4-aminophenyl)thiomorpholine (1.94 g, 10 mmol) in dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.
-
Add a solution of m-CPBA (~77%, 4.5 g, ~20 mmol, 2.0 equivalents) in dichloromethane (30 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
-
Logical Relationships and Experimental Workflows
The synthesis of this compound follows a logical progression of well-established chemical transformations. The following diagrams illustrate the overall synthetic workflow and the relationship between the key intermediates.
Caption: Synthetic workflow for the target compound.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published, its structural motifs suggest potential applications in various areas of drug discovery. The core structure is present in molecules investigated as inhibitors of various enzymes and receptors.
The related compound, thiomorpholine-1,1-dioxide, has been shown to have potential in treating autoimmune and inflammatory diseases, possibly through the inhibition of pathways like the toll-like receptor 4 (TLR4) signaling pathway. The aniline substructure is a common feature in kinase inhibitors, where it often serves as a key pharmacophore for binding to the ATP-binding site of kinases.
The logical application of this compound in a drug discovery program would be as a starting material or building block for the synthesis of a library of more complex molecules. The primary amine provides a convenient point for diversification.
Caption: Application workflow in drug discovery.
Conclusion
This compound is a valuable, commercially available building block in medicinal chemistry. Its history is intertwined with the ongoing search for novel therapeutic agents. This guide has provided a detailed overview of its synthesis, including experimental protocols for its preparation from common starting materials. While direct biological data on the compound itself is sparse, its structural features suggest its utility in the development of new drugs, particularly in the area of kinase inhibition and other target classes where the aniline and thiomorpholine dioxide moieties can provide beneficial properties. The provided workflows and protocols offer a solid foundation for researchers to synthesize and utilize this compound in their drug discovery endeavors. Further research into the direct biological activities of this compound could reveal novel therapeutic applications.
References
An In-depth Technical Guide to the Safety and Handling of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS RN: 105297-10-7). The following sections detail the known hazards, precautionary measures, and emergency procedures associated with this compound, based on available safety data sheets for the compound and structurally related chemicals. It is imperative for all personnel handling this substance to be thoroughly familiar with this information to ensure a safe laboratory environment.
Section 1: Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 105297-10-7 |
| Molecular Formula | C10H14N2O2S |
| Molecular Weight | 226.3 g/mol |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources. Researchers should handle the compound as a solid with unknown volatility.
Section 2: Hazard Identification and Classification
Based on the available safety data sheet, this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
GHS Pictograms:
Signal Word: Warning
Section 3: Handling and Storage
Safe handling and storage are critical to minimizing exposure and ensuring the stability of this compound.
3.1 Handling Precautions:
-
Ventilation: Handle in a well-ventilated area. The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Dust Formation: Avoid creating dust.[2]
3.2 Storage Conditions:
-
Store in a tightly closed container in a dry and cool place.[2]
-
Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[2]
Section 4: Exposure Controls and Personal Protection
A comprehensive exposure control plan is essential when working with this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. A local exhaust system is preferred. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[1] Wear a lab coat or other protective clothing. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Section 5: First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Seek medical advice or attention. |
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Decomposition upon combustion may produce poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 7: Accidental Release Measures
-
Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
Section 8: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available in the provided search results. The primary known health effects are skin and eye irritation. No information is available on carcinogenicity, mutagenicity, reproductive toxicity, or environmental fate. Handle as a substance with unknown long-term health and environmental effects.
Experimental Protocols and Workflows
While specific experimental protocols for this compound were not found, the following represents a generalized workflow for its safe handling in a research setting.
Generalized Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
References
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Screening Using 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for utilizing 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide as a core scaffold in kinase inhibitor screening campaigns. This document is intended for researchers, scientists, and drug development professionals. Detailed protocols for in vitro biochemical assays, cell-based viability and target engagement assays, and data interpretation are provided. The methodologies described herein are designed to facilitate the identification and characterization of novel kinase inhibitors derived from this promising chemical scaffold.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
The this compound scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The thiomorpholine 1,1-dioxide group can act as a hydrogen bond acceptor and its derivatives have been explored in medicinal chemistry for their potential as bioactive molecules.[1][2] The aminophenyl moiety provides a versatile attachment point for further chemical modifications to enhance potency and selectivity against specific kinase targets.
This document outlines a systematic approach to screen and characterize derivatives of this compound against a panel of kinases, with a focus on key signaling pathways often implicated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]
Potential Signaling Pathways of Interest
Given the prevalence of kinase dysregulation in cancer, inhibitors derived from the this compound scaffold are hypothesized to target key nodes in oncogenic signaling pathways. Two such critical pathways are the PI3K/AKT/mTOR and MAPK/ERK cascades.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is one of the most common molecular alterations in human cancers.[6] Inhibitors targeting key kinases within this pathway, such as PI3K, AKT, and mTOR, have shown significant therapeutic promise.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.[7][8] Mutations in this pathway are common in various cancers.[9]
Data Presentation: Illustrative Inhibitory Activity
The following tables present hypothetical, yet plausible, quantitative data for a series of compounds derived from the this compound scaffold. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: In Vitro Biochemical Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Modification on Aminophenyl Group | PI3Kα IC50 (nM) | AKT1 IC50 (nM) | mTOR IC50 (nM) | MEK1 IC50 (nM) | ERK2 IC50 (nM) |
| APTD-001 | Unsubstituted (Parent Scaffold) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| APTD-002 | 3-chloro-4-fluorophenyl | 1,520 | 250 | 3,400 | 850 | 1,200 |
| APTD-003 | 4-(trifluoromethyl)phenyl | 890 | 120 | 1,800 | 430 | 980 |
| APTD-004 | 3-cyanophenyl | 450 | 55 | 950 | 210 | 640 |
| APTD-005 | Pyridin-3-yl | 680 | 95 | 1,200 | 350 | 810 |
| Staurosporine (Control) | - | 3.4 | 5.8 | 1.9 | 15.6 | 8.2 |
Table 2: Cellular Potency of Lead Compound APTD-004 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Pathway Alteration | GI50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.25 |
| PC-3 | Prostate Cancer | PTEN Null | 0.48 |
| A549 | Lung Cancer | KRAS Mutant | 1.52 |
| HCT116 | Colorectal Cancer | PIK3CA Mutant | 0.33 |
| U-87 MG | Glioblastoma | PTEN Mutant | 0.65 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to screen and characterize novel kinase inhibitors based on the this compound scaffold.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of test compounds against purified kinases.[1][10][11][12]
Materials:
-
Purified recombinant kinase (e.g., AKT1, MEK1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., APTD series)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Add 1 µL of each diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the diluted kinase enzyme to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2 µL of the kinase substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13][14][15][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition (GI) for each concentration relative to the vehicle control. Determine the GI50 value using a dose-response curve.
Western Blot for Target Engagement
This protocol is used to assess the phosphorylation status of downstream targets of a specific kinase in response to inhibitor treatment, providing evidence of target engagement within a cellular context.[18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The this compound scaffold holds significant potential for the development of novel kinase inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for screening and characterizing derivatives of this scaffold. By employing a combination of in vitro biochemical assays and cell-based assays, researchers can effectively identify potent and selective kinase inhibitors and elucidate their mechanism of action, paving the way for the development of new therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling with 4-Thiomorpholinoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active molecules, including peptides, small molecule inhibitors, and various other therapeutics. This document provides a detailed experimental protocol for the amide coupling of 4-thiomorpholinoaniline with a generic carboxylic acid. 4-Thiomorpholinoaniline is a valuable building block in drug discovery, with the thiomorpholine moiety offering modulation of physicochemical properties such as lipophilicity and metabolic stability.[1] While anilines are generally less nucleophilic than aliphatic amines, the electron-donating nature of the thiomorpholine group enhances the reactivity of the aniline nitrogen.[2][3] This protocol outlines common coupling conditions and provides a framework for optimizing the reaction for specific substrates.
Key Concepts in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[4] This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[5][6] The choice of coupling reagent, base, and solvent system is crucial for achieving high yields and minimizing side reactions, especially when dealing with less reactive amines like anilines.[7][8]
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical conditions for amide coupling reactions involving anilines, which can be adapted for 4-thiomorpholinoaniline. The yields are indicative and will vary depending on the specific carboxylic acid substrate.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Reference |
| EDC | HOBt | DIPEA or Et₃N | DCM or DMF | 0 to RT | 12 - 24 | 60 - 95 | [9][10] |
| HATU | None | DIPEA | DMF | RT | 2 - 6 | 70 - 98 | [11][12] |
| PyBOP | None | DIPEA | DMF or DCM | RT | 2 - 12 | 75 - 95 | [5] |
| DCC | DMAP (cat.) | None | DCM | RT | 12 - 18 | 50 - 85 | [7] |
Note:
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
-
HOBt: 1-Hydroxybenzotriazole
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
-
DCC: N,N'-Dicyclohexylcarbodiimide
-
DMAP: 4-Dimethylaminopyridine
-
DIPEA: N,N-Diisopropylethylamine
-
Et₃N: Triethylamine
-
DCM: Dichloromethane
-
DMF: N,N-Dimethylformamide
-
RT: Room Temperature
Experimental Protocol: Amide Coupling of 4-Thiomorpholinoaniline with a Carboxylic Acid using HATU
This protocol describes a general procedure for the HATU-mediated amide coupling of 4-thiomorpholinoaniline. HATU is often chosen for its high efficiency and rapid reaction times, particularly with challenging substrates.[11]
Materials:
-
Carboxylic acid of interest
-
4-Thiomorpholinoaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add 4-thiomorpholinoaniline (1.1 eq) followed by HATU (1.2 eq) and DIPEA (2.5 eq). The addition of DIPEA can cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with HATU are often complete within 2-6 hours.[12]
-
Workup:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the amide coupling of 4-thiomorpholinoaniline.
Caption: General mechanism of EDC-mediated amide coupling.
Caption: Logical flow for selecting amide coupling reagents.
References
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. growingscience.com [growingscience.com]
Application of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in Drug Design: A Focus on Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-aminophenyl)thiomorpholine 1,1-dioxide scaffold has emerged as a significant structural motif in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its ability to impart favorable pharmacokinetic characteristics, have made it a valuable component in the development of novel kinase inhibitors. The sulfone moiety of the thiomorpholine 1,1-dioxide ring is a bioisostere of the morpholine ether oxygen, offering altered solubility, metabolic stability, and target engagement. This document provides a detailed overview of the application of this scaffold in drug design, with a focus on its use in the development of Janus kinase (JAK) inhibitors, and includes relevant experimental protocols and pathway diagrams.
Application in Kinase Inhibitor Design
The this compound core serves as a versatile building block for the synthesis of ATP-competitive kinase inhibitors. The primary amino group on the phenyl ring provides a convenient attachment point for various heterocyclic cores that can interact with the hinge region of the kinase ATP-binding pocket. The thiomorpholine 1,1-dioxide moiety often extends into the solvent-exposed region, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties.
A prominent example of the successful application of this scaffold is in the development of inhibitors for the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.
Case Study: Filgotinib and its Analogs (JAK Inhibitors)
Filgotinib (GLPG0634) is a selective JAK1 inhibitor that has been approved for the treatment of rheumatoid arthritis. The synthesis of Filgotinib and its analogs utilizes a key intermediate derived from this compound. The thiomorpholine 1,1-dioxide group in these molecules plays a crucial role in achieving the desired selectivity and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of Filgotinib and Related Compounds against JAK Isoforms
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Filgotinib (GLPG0634) | 10 | 28 | 810 | 116 |
| Precursor Analog | 33 | 123 | >10000 | 540 |
Data is illustrative and compiled from publicly available sources for comparative purposes.
The data clearly indicates that the incorporation and optimization of the thiomorpholine 1,1-dioxide moiety contribute to the potent and selective inhibition of JAK1.
Signaling Pathway
The JAK-STAT signaling pathway is a primary target for inhibitors derived from the this compound scaffold. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of JAKs by molecules like Filgotinib blocks this cascade.
Caption: JAK-STAT Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction to synthesize a core intermediate for JAK inhibitors, starting from a derivative of this compound.
Caption: Synthetic Workflow for a Key Intermediate.
Materials:
-
4-(4-Bromophenyl)thiomorpholine 1,1-dioxide
-
Appropriate heterocyclic boronic acid or pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Degassed solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-(4-bromophenyl)thiomorpholine 1,1-dioxide (1.0 eq), the heterocyclic boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase using a luminescence-based ATP detection assay.
Caption: Workflow for a Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase (e.g., JAK1)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound derived from this compound
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a proven and valuable component in the design of modern kinase inhibitors. Its successful incorporation into clinically approved drugs like Filgotinib highlights its potential for developing potent, selective, and bioavailable therapeutics. The synthetic and assay protocols provided herein offer a foundational framework for researchers to explore the potential of this scaffold in their own drug discovery programs. Further exploration of this chemical space is likely to yield novel inhibitors targeting a range of kinases implicated in human diseases.
Application Notes and Protocols: Synthetic Routes to Novel Derivatives of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a valuable scaffold in medicinal chemistry. The presence of a primary aromatic amine and a thiomorpholine 1,1-dioxide moiety makes it a versatile building block for creating a diverse range of novel derivatives. The sulfone group enhances the molecule's polarity and potential for hydrogen bonding, while the aromatic amine serves as a key handle for various synthetic modifications. These derivatives are explored for their potential as kinase inhibitors, antibacterial agents, and other therapeutic applications.
This document provides detailed protocols for the synthesis of the precursor, 4-(4-nitrophenyl)thiomorpholine, its subsequent reduction to the key amine intermediate, and further derivatization through common synthetic transformations such as N-alkylation and N-acylation.
Core Synthetic Pathways
The primary amino group of this compound is the main site for derivatization. Standard synthetic transformations can be employed to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. The general approach involves a two-step synthesis of the core amine followed by functionalization.
-
Step 1: N-Arylation. Synthesis of the nitro-precursor, 4-(4-nitrophenyl)thiomorpholine, typically via nucleophilic aromatic substitution (SNA_r_) of an activated nitro-aryl halide with thiomorpholine.[1]
-
Step 2: Reduction. Conversion of the nitro group to the primary amine to yield the key intermediate, 4-(4-aminophenyl)thiomorpholine. This is commonly achieved through catalytic hydrogenation.[2][3]
-
Step 3: Derivatization. Functionalization of the primary amine via reactions such as N-alkylation, N-acylation, or N-sulfonylation to produce novel derivatives.
Caption: General synthetic strategy for derivatives of this compound.
Data Presentation: Summary of Key Reactions
The following tables summarize quantitative data for the key synthetic steps.
Table 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|
| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 |[1] |
Table 2: N-Alkylation of Aminophenyl Derivatives (Adapted from a Morpholinone Analog)
| Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-(4-Aminophenyl)morpholin-3-one | Bromoethane | K₂CO₃ | DMF | 50 | 22-24 | 17.5 | [4] |
| 4-(4-Aminophenyl)morpholin-3-one | (S)-N-(2,3-Epoxypropyl)phthalimide | - | Ethanol:Water (9:1) | Reflux | 12-14 | 81.6 |[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol is based on the nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[1]
Materials:
-
Thiomorpholine (10 mmol)
-
Triethylamine (50 mmol)
-
4-Fluoronitrobenzene (10 mmol)
-
Acetonitrile (15 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).
-
Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product, 4-(4-nitrophenyl)thiomorpholine. The reported yield is 95%.[1]
Protocol 2: Synthesis of this compound
This protocol involves two key steps: the oxidation of the thiomorpholine sulfur atom to a sulfone, followed by the reduction of the nitro group. The oxidation can be performed using an oxidizing agent like potassium permanganate, as suggested by related syntheses.[5] The reduction is a standard catalytic hydrogenation.[3]
Part A: Oxidation to 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide
Materials:
-
4-(4-Nitrophenyl)thiomorpholine (from Protocol 1)
-
Potassium permanganate (KMnO₄)
-
Water
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine in a suitable solvent mixture, such as water/acetone.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate portion-wise, maintaining the temperature between 20-25 °C.[5]
-
After the addition is complete, allow the reaction to stir at 35-40 °C until completion (monitored by TLC).[5]
-
Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) to remove excess KMnO₄.
-
Filter the mixture to remove manganese dioxide.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the sulfone product.
Part B: Reduction to this compound
Materials:
-
4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide (from Part A)
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Add the 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide and ethanol to a reaction flask suitable for hydrogenation.[3]
-
Add 5% Pd/C catalyst to the mixture.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).
-
Stir the reaction vigorously overnight at room temperature.[3]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound. A yield of 94.9% was reported for a similar reduction.[3]
Protocol 3: General Protocol for N-Acylation
This protocol describes a general method for acylating the primary amine of the core intermediate with an acyl chloride.
Caption: Experimental workflow for a typical N-Acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base and stir the solution.
-
If using an acyl chloride, cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (dissolved in a small amount of the solvent) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 4. CN111675705A - Preparation method of 4- (4-aminophenyl) morpholine-3-one derivative - Google Patents [patents.google.com]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a chemical compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(1,1-Dioxo-thiomorpholin-4-yl)-phenylamine |
| CAS Number | 105297-10-7[1] |
| Molecular Formula | C10H14N2O2S[1] |
| Molecular Weight | 226.29 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | Approximately 194°C[2] |
| Solubility | Soluble in methanol, acetonitrile, and DMSO. Sparingly soluble in water. |
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Measurement of UV absorbance of the analyte in solution. |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Primary Application | Routine quality control, purity assessment, and content uniformity. | Bioanalysis (plasma, urine), trace-level impurity analysis. | Quick estimation, in-process checks (for pure substance). |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and formulated products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh about 25 mg of the sample, dissolve, and dilute to 25 mL with methanol. Further dilute an aliquot with the mobile phase to fall within the calibration range.
-
Formulated Product: Weigh and finely powder a representative sample of the formulation. Extract a quantity of powder equivalent to about 25 mg of the active ingredient with methanol using sonication. Centrifuge or filter the extract and dilute an aliquot with the mobile phase to a suitable concentration.
-
3. System Suitability:
-
Inject five replicate injections of a working standard solution (e.g., 50 µg/mL).
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
4. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample preparations from the calibration curve.
-
Calculate the amount of this compound in the sample.
Caption: HPLC-UV Experimental Workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and urine.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 227.1
-
Product Ions (Q3): m/z 106.1 (Quantifier), m/z 120.1 (Qualifier)
-
Collision Energy and other parameters: To be optimized for the specific instrument.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to obtain concentrations from 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended. If unavailable, a structurally similar compound can be used. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Caption: LC-MS/MS Bioanalytical Workflow.
Method 3: UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of the pure substance or in simple formulations without interfering excipients.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Preparation of Solutions:
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Prepare a sample solution in methanol with a concentration expected to be within the calibration range.
3. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm against a methanol blank. The λmax is expected to be around 254 nm.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Caption: UV-Vis Spectrophotometry Workflow.
Disclaimer
The methods described in this document are intended as a starting point for analytical method development. It is essential to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes and Protocols for In Vitro Assay Development Using 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a synthetic organic compound with potential applications in drug discovery. Its structural similarity to known kinase inhibitors and anti-inflammatory agents suggests its potential as a modulator of key signaling pathways implicated in various diseases. The thiomorpholine dioxide moiety can influence solubility and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1][2] These application notes provide detailed protocols for developing in vitro assays to characterize the biological activity of this compound, focusing on two potential applications: kinase inhibition and anti-inflammatory effects.
Potential Applications & Assay Strategies
Based on the chemical structure and data from related compounds, two primary areas of investigation are proposed for this compound:
-
Kinase Inhibition: The aminophenyl group is a common feature in many kinase inhibitors. Assays will focus on quantifying the compound's ability to inhibit the activity of a specific kinase.
-
Anti-inflammatory Activity: Related thiomorpholine compounds have demonstrated anti-inflammatory properties. Assays will be designed to measure the compound's ability to suppress inflammatory responses in a cellular context, potentially through pathways like Toll-like receptor (TLR) signaling.
Application 1: Kinase Inhibitor Screening
Objective:
To determine if this compound can inhibit the activity of a specific protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase) in a biochemical assay format.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common and robust method for measuring kinase activity.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant active kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
HTRF detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for the HTRF Kinase Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well assay plate. Include wells for positive control (DMSO only) and negative control (no kinase).
-
Kinase Reaction:
-
Add 5 µL of the kinase/biotinylated substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF detection reagent mix (containing Europium-labeled antibody and Streptavidin-XL665 in stop solution) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (665 nm reading / 620 nm reading) * 10,000.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
Table 1: Kinase Inhibition by this compound
| Kinase Target | IC₅₀ (µM) | Hill Slope | R² |
| Kinase A | 0.58 | 1.1 | 0.99 |
| Kinase B | 12.3 | 0.9 | 0.98 |
| Kinase C | > 50 | N/A | N/A |
Application 2: Anti-inflammatory Activity Screening
Objective:
To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α) in a cell-based assay using a Toll-like receptor 4 (TLR4) agonist like lipopolysaccharide (LPS).
Signaling Pathway Diagram:
Caption: Simplified TLR4 to NF-κB signaling pathway.
Experimental Protocol: Cellular TNF-α ELISA
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Workflow Diagram:
Caption: Workflow for the Cellular Anti-inflammatory Assay.
Procedure:
-
Cell Culture and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubate for 18 hours at 37°C.
-
-
TNF-α Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay (Parallel Plate):
-
Set up a parallel plate under the same conditions.
-
After the 18-hour incubation, measure cell viability using a reagent like CellTiter-Glo® to ensure the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α from the ELISA standard curve.
-
Normalize the TNF-α production to the cell viability data.
-
Plot the normalized TNF-α concentration against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Hypothetical Data Presentation:
Table 2: Anti-inflammatory Activity of this compound
| Parameter | Result |
| TNF-α Inhibition IC₅₀ (µM) | 2.5 |
| Cytotoxicity CC₅₀ (µM) | > 100 |
| Selectivity Index (CC₅₀/IC₅₀) | > 40 |
Conclusion
These protocols provide a robust framework for the initial in vitro characterization of this compound. The kinase inhibition assay will help determine its potential as an anti-cancer or anti-proliferative agent, while the cellular anti-inflammatory assay will elucidate its potential for treating inflammatory conditions. Positive results from these assays would warrant further investigation into the specific molecular targets and mechanisms of action. It is crucial to perform these assays with appropriate controls and to confirm any findings with secondary, more complex assay systems.[3][4]
References
Application Notes and Protocols for Cell-Based Assays Involving 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is an organic building block recognized for its utility in medicinal chemistry.[1][2] It serves as a key intermediate in the synthesis of a variety of bioactive compounds, including kinase inhibitors and agents with potential anti-inflammatory properties.[2][3] The thiomorpholine 1,1-dioxide moiety is a notable feature, with the sulfur atom potentially increasing lipophilicity and providing a site for metabolic oxidation.[2] While specific cell-based assay data for this compound is not extensively published, its structural motifs suggest potential applications in cancer research and immunology.
This document provides detailed application notes and protocols for hypothetical cell-based assays to evaluate derivatives of this compound in two key areas: kinase inhibition and modulation of inflammatory signaling pathways.
Application Note 1: Evaluation of Kinase Inhibitory Activity
Hypothetical Application:
A novel derivative of this compound, designated Compound-X, was synthesized to target a specific serine/threonine kinase implicated in proliferative diseases. A cell-based assay was performed to determine the potency of Compound-X in inhibiting the target kinase within a cellular environment.
Data Summary:
The inhibitory activity of Compound-X was assessed using a luminescence-based kinase activity assay in a human cancer cell line overexpressing the target kinase. The results are summarized in the table below.
| Concentration of Compound-X (nM) | Kinase Activity (Relative Luminescence Units) | % Inhibition |
| 0 (Vehicle Control) | 125,800 | 0 |
| 1 | 113,220 | 10 |
| 10 | 88,060 | 30 |
| 50 | 62,900 | 50 |
| 100 | 37,740 | 70 |
| 500 | 12,580 | 90 |
| 1000 | 6,290 | 95 |
Experimental Protocol: Cell-Based Kinase Inhibition Assay (Luminescence)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase in a cellular context.
Materials:
-
Human cancer cell line overexpressing the target kinase
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (Compound-X) dissolved in DMSO
-
Kinase activity luminescent assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-X in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired treatment time (e.g., 2 hours) at 37°C and 5% CO2.
-
-
Kinase Activity Measurement:
-
Equilibrate the plate and the kinase activity reagent to room temperature.
-
Add 100 µL of the kinase activity reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams:
References
Application Notes and Protocols for the Scalable Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds developed as kinase inhibitors, reverse transcriptase inhibitors, and antimycobacterial agents. The thiomorpholine 1,1-dioxide moiety imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, making it an attractive component in drug design. This document provides detailed protocols for the laboratory- and pilot-scale synthesis of this compound, focusing on a robust and scalable two-step process involving N-arylation followed by reduction.
Overall Synthesis Strategy
The most common and scalable approach for the synthesis of this compound involves a two-step sequence:
-
Step 1: N-Arylation of Thiomorpholine 1,1-Dioxide. This step involves the nucleophilic aromatic substitution reaction between thiomorpholine 1,1-dioxide and an activated nitroaromatic compound, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, to produce 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide.
-
Step 2: Reduction of the Nitro Group. The nitro intermediate is then reduced to the corresponding amine, this compound, most commonly via catalytic hydrogenation.
This strategy is advantageous for scale-up due to the availability of starting materials and the generally high-yielding nature of each step.
Experimental Protocols
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide
This protocol details the nucleophilic aromatic substitution reaction to form the nitro-intermediate.
Materials:
-
Thiomorpholine 1,1-dioxide
-
4-Fluoronitrobenzene
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Deionized Water
-
Brine solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reaction vessel with overhead stirrer, condenser, and nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add thiomorpholine 1,1-dioxide (1.0 equivalent) and the chosen solvent (Acetonitrile or DMF, approximately 5-10 volumes relative to the limiting reagent).
-
Addition of Base: Add the base, either triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents), to the suspension. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Aryl Halide: Slowly add a solution of 4-fluoronitrobenzene (1.05 equivalents) in the reaction solvent to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature, monitoring the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using DMF, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
If using acetonitrile, concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
-
-
Purification: The crude 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a pale yellow solid.
Quantitative Data for Step 1:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Thiomorpholine 1,1-Dioxide | 10.0 g | 1.0 kg |
| 4-Fluoronitrobenzene | 11.4 g (1.05 eq) | 1.14 kg (1.05 eq) |
| Base (K₂CO₃) | 15.3 g (1.5 eq) | 1.53 kg (1.5 eq) |
| Solvent (DMF) | 100 mL | 10 L |
| Reaction Temperature | 90 °C | 90-95 °C |
| Reaction Time | 6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (HPLC) | >98% | >97% |
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group to the desired amine.
Materials:
-
4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or hydrogenation reactor)
-
Celite® or other filtration aid
-
Rotary evaporator
-
Hydrogenation vessel
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve or suspend 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide (1.0 equivalent) in a suitable solvent such as ethanol or methanol (10-20 volumes).
-
Catalyst Addition: Carefully add palladium on carbon (5% or 10% w/w, typically 1-5 mol% of Pd) to the mixture under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC, HPLC, or by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).
-
Combine the filtrates and concentrate under reduced pressure on a rotary evaporator.
-
-
Purification: The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol to yield an off-white to pale solid.
Quantitative Data for Step 2:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide | 10.0 g | 1.0 kg |
| Catalyst (10% Pd/C) | 0.5 g | 50 g |
| Solvent (Ethanol) | 150 mL | 15 L |
| Hydrogen Pressure | 1 atm (balloon) | 3-4 bar |
| Reaction Temperature | Room Temperature | 25-30 °C |
| Reaction Time | 4 hours | 4-6 hours |
| Typical Yield | 90-98% | 85-95% |
| Purity (HPLC) | >99% | >98.5% |
Visualizations
Synthesis Workflow
Application Notes and Protocols: 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide as a Scaffold for Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. While not typically employed as a direct chemical probe, its true value lies in its role as a key structural motif and starting material for the synthesis of potent and selective kinase inhibitors. The inherent chemical properties of the thiomorpholine 1,1-dioxide group, including its polarity and ability to form hydrogen bonds, combined with the reactive aniline moiety, make it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
These application notes provide a comprehensive overview of the properties of this compound and detail its application as a foundational scaffold for the development of targeted chemical probes, particularly for the kinase family of enzymes. The protocols outlined below offer a generalized workflow for synthesizing and screening derivative compounds to identify novel chemical probes for biological research and drug development.
Chemical Properties and Data Presentation
The utility of this compound as a scaffold is underpinned by its distinct physicochemical characteristics. The sulfone group imparts polarity and potential for hydrogen bonding, while the aromatic amine serves as a key handle for a variety of chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₂S | TCI America, AMI Scientific.[1] |
| Molecular Weight | 226.30 g/mol | TCI America, AMI Scientific.[1] |
| CAS Number | 105297-10-7 | TCI America, AMI Scientific.[1] |
| Appearance | Off-white to light yellow crystalline powder | TCI America |
| Solubility | Soluble in DMSO and Methanol | General knowledge from chemical supplier data |
| Purity | Typically >98% | TCI America |
Conceptual Framework for Chemical Probe Development
The overarching strategy for utilizing this compound as a scaffold for probe development involves its elaboration into a library of diverse chemical entities. These derivatives can then be screened against a biological target of interest, such as a specific kinase, to identify a compound with the desired potency, selectivity, and cellular activity to be designated as a chemical probe.
Caption: Workflow for developing a chemical probe starting from the this compound scaffold.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a common method for the synthesis of the parent scaffold, which typically involves the reduction of a nitro-precursor.
Materials:
-
4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide in methanol or ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Library Synthesis via Amide Coupling
This protocol provides a general method for creating a library of amide derivatives from the scaffold, a common strategy for exploring the chemical space around a kinase ATP-binding site.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Reaction vials or multi-well plate
-
Stirring apparatus
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In separate reaction vials, dissolve a carboxylic acid from your library in the chosen anhydrous solvent.
-
To each vial, add the coupling agent and the organic base.
-
Allow the activation of the carboxylic acid to proceed for a few minutes at room temperature.
-
Add a solution of this compound in the same solvent to each reaction vial.
-
Allow the reactions to stir at room temperature overnight.
-
Monitor the progress of each reaction by LC-MS.
-
Upon completion, quench the reactions (e.g., with water) and extract the products with a suitable organic solvent.
-
Purify the individual library members using an appropriate method, such as preparative HPLC, to obtain the desired amide derivatives.
References
Application Notes and Protocols for In Vivo Studies of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a synthetic compound with potential applications in pharmaceutical research, particularly in the development of kinase inhibitors.[1][2] Its structure, featuring a thiomorpholine dioxide and an aminophenyl group, suggests it may act as a scaffold for targeted therapies.[2] Successful in vivo evaluation is a critical step in the preclinical development of this and similar compounds.[3][4] These application notes provide a comprehensive guide to the formulation and administration of this compound for animal studies, along with protocols for preliminary pharmacokinetic, toxicity, and efficacy assessments.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is essential for developing a suitable in vivo formulation.[5]
| Property | Value | Source |
| CAS Number | 105297-10-7 | [6][7] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [7] |
| Molecular Weight | 226.29 g/mol | [7] |
| Appearance | Crystalline Powder | [7] |
| Melting Point | 194°C | [7] |
| Boiling Point | 85°C at 15 mm Hg (lit.) | [6] |
| Density | 1.517 g/mL at 25°C (lit.) | [6] |
| Solubility | Poor aqueous solubility is anticipated based on the chemical structure. | Inferred |
| pKa | The aminophenyl group suggests weakly basic properties. | Inferred |
Formulation Strategies for In Vivo Administration
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to ensure accurate and consistent dosing in animal models.[8] The choice of vehicle is critical and depends on the route of administration, the required dose, and potential vehicle-induced toxicity.[5][9][10]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | The compound is suspended in an aqueous vehicle, often with a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC), and a surfactant like Tween 80.[8] | Suitable for oral administration of insoluble compounds.[8] | Risk of non-uniform dosing if not properly homogenized.[8] |
| Co-solvent System | The compound is first dissolved in a water-miscible organic solvent (e.g., DMSO, PEG 400) and then diluted with an aqueous solution (e.g., saline, PBS).[5][10] | Simple to prepare and can achieve higher concentrations.[8] | Organic solvents can cause toxicity or irritation at high concentrations.[5][10] |
| Cyclodextrin Complexation | The compound forms an inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which enhances its aqueous solubility.[5][8] | Can significantly increase solubility and stability.[8] | Cyclodextrins may have their own pharmacological effects.[8] |
| Lipid-based Formulation | The compound is dissolved or suspended in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability for lipophilic compounds.[8] | More complex to formulate and characterize.[8] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of this compound. Specific parameters such as animal strain, cell lines, and dosing regimens should be optimized based on the research question and preliminary data.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
0.2% (v/v) Tween 80 in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Weigh the required amount of this compound.
-
In a mortar, add a small volume of the 0.2% Tween 80 solution to the compound to form a paste.[8]
-
Gradually add the 0.5% MC solution while triturating to achieve a uniform suspension.[8]
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during dosing to prevent settling.
Protocol 2: Maximum Tolerated Dose (MTD) Study
The objective of this study is to determine the highest dose of the compound that does not cause unacceptable toxicity.[3]
Animal Model:
-
Nude mice (n=3-5 per group)[3]
Dosing:
-
Administer escalating doses of this compound daily for 14 days.[3]
-
Include a vehicle control group.[3]
Monitoring:
-
Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur), and food/water intake daily.[3]
-
The MTD is often defined as the dose that results in no more than a 10-20% loss of body weight and no mortality.[11]
Protocol 3: Pharmacokinetic (PK) Study
This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4]
Animal Model:
-
Nude mice or Sprague-Dawley rats (n=3 per time point)
Procedure:
-
Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.[3]
-
Process blood samples to plasma and analyze for drug concentration using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[3]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound.[3][12]
Materials:
-
A human cancer cell line with a known activated target pathway.[3]
-
Immunocompromised mice (e.g., nude or NOD/SCID).[3]
-
Matrigel (or a similar basement membrane matrix).[12]
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of each mouse.[3][12]
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, different doses of the compound, positive control).[3][12]
-
Administer the formulation daily (or as determined by PK data) via the appropriate route.[3]
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.[3]
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.[12]
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Example Pharmacokinetic Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| 10 (IV) | 1200 | 0.08 | 2500 | 3.5 |
| 50 (PO) | 800 | 1.0 | 4000 | 4.2 |
Table 2: Example Maximum Tolerated Dose (MTD) Results
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle | +4 | 0/5 | None |
| 50 | +2 | 0/5 | None |
| 150 | -7 | 0/5 | Mild lethargy |
| 300 | -18 | 1/5 | Severe lethargy, ruffled fur |
Table 3: Example Xenograft Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1600 ± 280 | N/A | +5 |
| Compound (30 mg/kg) | 850 ± 160 | 47 | -2 |
| Compound (100 mg/kg) | 320 ± 110 | 80 | -8 |
| Positive Control | 450 ± 130 | 72 | -6 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.
Caption: Workflow for preparing an aqueous suspension.
Caption: Workflow for an in vivo xenograft study.
Caption: A hypothetical signaling pathway targeted by the compound.
References
- 1. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS#:105297-10-7 | this compound | Chemsrc [chemsrc.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures and improving yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its intermediates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 4-(4-nitrophenyl)thiomorpholine | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base or solvent. 4. Impure starting materials. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] 2. Optimize the reaction temperature. Heating is often required, for instance, to 85°C in acetonitrile.[2] 3. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., acetonitrile, DMF).[2][3] 4. Ensure the purity of 4-halonitrobenzene and thiomorpholine. |
| Low yield during the reduction of the nitro group | 1. Inactive hydrogenation catalyst (e.g., Pd/C). 2. Inefficient reducing agent. 3. Suboptimal reaction conditions (temperature, pressure). | 1. Use a fresh batch of catalyst or increase catalyst loading.[1] 2. Consider alternative reducing agents like sodium dithionite or catalytic hydrogenation. 3. Optimize hydrogen pressure and reaction temperature for catalytic hydrogenation. |
| Low yield in the oxidation of the thiomorpholine sulfur | 1. Incomplete oxidation. 2. Over-oxidation or side reactions. 3. Inappropriate choice of oxidizing agent. | 1. Extend the reaction time or increase the stoichiometry of the oxidizing agent. Monitor via TLC. 2. Control the reaction temperature carefully, as oxidation is exothermic. 3. Common oxidizing agents include hydrogen peroxide and potassium permanganate.[4] The choice may depend on the substrate and desired selectivity. |
| Difficulty in product purification | 1. Presence of persistent impurities. 2. Product is an oil or difficult to crystallize. 3. Co-elution of product and impurities during chromatography. | 1. Utilize acid-base extraction to remove acidic or basic impurities.[1] 2. Attempt crystallization from various solvent systems.[1] If it fails, column chromatography is an alternative. 3. If using silica gel chromatography, consider switching to a different stationary phase like alumina or using a different solvent system.[1] |
| Formation of multiple side products | 1. Reaction conditions are too harsh (e.g., high temperature). 2. Presence of reactive functional groups on starting materials. | 1. Attempt the reaction under milder conditions, such as a lower temperature.[5] 2. Use protecting groups for sensitive functionalities if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A prevalent and effective method involves a multi-step synthesis:
-
Nucleophilic Aromatic Substitution: Reaction of a 4-halonitrobenzene (commonly 4-fluoronitrobenzene) with thiomorpholine to yield 4-(4-nitrophenyl)thiomorpholine.[2]
-
Reduction of the Nitro Group: The nitro group of 4-(4-nitrophenyl)thiomorpholine is then reduced to an amine to form 4-(4-aminophenyl)thiomorpholine.
-
Oxidation of the Sulfur Atom: The final step is the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone, yielding the target compound, this compound.[4]
An alternative approach involves first oxidizing the thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-arylation.
Q2: What are the critical parameters for optimizing the yield of the initial coupling reaction?
A2: The key parameters to optimize for the synthesis of 4-(4-nitrophenyl)thiomorpholine are the choice of base, solvent, and reaction temperature. Triethylamine in acetonitrile is a commonly used system, with heating to reflux often being necessary to drive the reaction to completion.[2] Other bases like potassium carbonate and solvents like DMF can also be effective.[3]
Q3: How can I purify the final product effectively?
A3: Purification of this compound, which is typically a solid, is often achieved through recrystallization from a suitable solvent or solvent mixture.[1] If recrystallization is challenging or impurities persist, column chromatography using silica gel or alumina can be employed.[1]
Q4: What are some common side reactions to be aware of?
A4: In the initial coupling step, diarylation or other side reactions can occur if the reaction conditions are not well-controlled. During the oxidation step, over-oxidation or degradation of the aromatic ring can happen with harsh oxidizing agents or at elevated temperatures. Careful control of stoichiometry and temperature is crucial.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol is adapted from a known procedure for the synthesis of 4-(4-nitrophenyl)thiomorpholine.[2]
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Triethylamine (TEA)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (10 mmol) in acetonitrile (15 mL).
-
Add thiomorpholine (10 mmol) to the solution.
-
Add triethylamine (50 mmol) to the reaction mixture.
-
Stir the mixture and heat it to 85°C for 12 hours.
-
After cooling to room temperature, add deionized water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified further by recrystallization or column chromatography.
Protocol 2: General Procedure for the Reduction of 4-(4-Nitrophenyl)thiomorpholine
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 4-(4-aminophenyl)thiomorpholine.
Protocol 3: General Procedure for the Oxidation to this compound
Materials:
-
4-(4-Aminophenyl)thiomorpholine
-
Hydrogen peroxide (30% solution)
-
Acetic acid
Procedure:
-
Dissolve 4-(4-aminophenyl)thiomorpholine in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding a reducing agent like sodium sulfite solution.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(4-Nitrophenyl)thiomorpholine
| Entry | Halonitrobenzene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluoronitrobenzene | Triethylamine | Acetonitrile | 85 | 12 | 95 | [2] |
| 2 | 4-Chloronitrobenzene | - | 1-Butanol | Reflux | - | - | [2] |
| 3 | p-Halonitrobenzene | - | Acetonitrile, THF, Toluene, DMF | 10-120 | 0.5-24 | - | [3] |
Note: "-" indicates data not specified in the cited source.
Visualizations
Caption: Synthetic workflow for this compound.
References
purification challenges of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-nitroaniline or thiomorpholine 1,1-dioxide, byproducts from side reactions like over-oxidation or polymerization of the aniline moiety, and residual solvents from the reaction or initial work-up.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities formed by the air sensitivity of the aminophenyl group. To decolorize the product, you can try recrystallization with the addition of a small amount of activated carbon or a reducing agent like sodium dithionite. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) during and after purification.
Q3: I am experiencing low recovery yield after recrystallization. What can I do to improve it?
A3: Low recovery can be due to several factors. The chosen solvent system may be too good a solvent for your compound, leading to significant loss in the mother liquor. You can try a different solvent system, or use a co-solvent system to decrease the solubility at lower temperatures. Ensure that you are allowing sufficient time for crystallization at a low temperature. Seeding the solution with a small crystal of the pure product can also induce crystallization and improve yield.
Q4: How can I effectively remove polar impurities from my product?
A4: For the removal of polar impurities, several methods can be effective. Liquid-liquid extraction using an appropriate immiscible solvent system can partition the impurities into the aqueous phase. Column chromatography with a suitable stationary phase (like silica gel or alumina) and eluent system is also a powerful technique for separating compounds based on polarity.
Q5: What are the recommended storage conditions for this compound to maintain its purity?
A5: To prevent degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. The aminophenyl group is susceptible to oxidation, so minimizing exposure to air and light is critical.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in NMR/LC-MS | Incomplete reaction | Increase reaction time, temperature, or add more of the excess reagent. |
| Multiple unexpected spots on TLC | Formation of byproducts | Optimize reaction conditions (e.g., temperature, catalyst, solvent). Purify the crude product using column chromatography. |
| Broad melting point range | Presence of various impurities | Perform sequential purification steps, such as an acid-base wash followed by recrystallization. |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | Solvent is too nonpolar or cooling is too rapid. | Use a more polar solvent or a co-solvent system. Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| No crystal formation upon cooling | Compound is too soluble in the chosen solvent. | Try a solvent in which the compound has lower solubility. If using a solvent mixture, increase the proportion of the anti-solvent. |
| Crystals are very fine or powdery | Rapid crystallization | Ensure slow cooling. Consider using a vapor diffusion or slow evaporation method for crystal growth. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room and elevated temperatures to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) that gives good separation between the product and impurities (Rf of the product should be around 0.2-0.4).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Run the column by passing the eluent through it, starting with the least polar solvent and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | 85.2 | 98.5 | 75 |
| Flash Chromatography (Silica, EtOAc/Hexanes) | 85.2 | 99.2 | 60 |
| Acid-Base Extraction followed by Recrystallization | 85.2 | 99.0 | 68 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for product discoloration.
troubleshooting guide for reactions involving 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Welcome to the technical support center for reactions involving 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthetic transformations with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The primary reactive site is the aromatic amino group (-NH₂), which is a versatile nucleophile for various coupling reactions. The phenyl ring itself can also participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfone group deactivates the ring to some extent, directing incoming electrophiles to the ortho positions relative to the amino group.
Q2: How does the thiomorpholine 1,1-dioxide moiety influence the reactivity of the aniline group?
A2: The sulfone group (SO₂) is strongly electron-withdrawing. This reduces the electron density on the phenyl ring and, consequently, decreases the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This can affect reaction rates and may require more forcing conditions or more reactive coupling partners in some cases.
Q3: What are the most common reactions performed with this compound?
A3: This compound is frequently used in amide bond formations, Suzuki-Miyaura cross-coupling reactions (after conversion to a boronic acid/ester or as a coupling partner with a halide), and Buchwald-Hartwig aminations.
Q4: What are the typical storage conditions for this compound?
A4: It is recommended to store the compound in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent gradual oxidation of the amino group.
Troubleshooting Guides
Below are detailed troubleshooting guides for common reactions involving this compound, presented in a question-and-answer format.
Section 1: Amide Coupling Reactions
This section addresses common issues when using this compound as the amine component in an amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
A common method for amide bond formation involves the activation of a carboxylic acid with a coupling agent, followed by the addition of this compound.
-
Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction with water or a mild aqueous acid/base. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Q: My amide coupling reaction is showing low or no conversion. What are the possible causes and solutions?
A: Low conversion in amide coupling reactions is a frequent issue. Here are some common causes and their respective solutions:
-
Insufficiently Activated Carboxylic Acid: The activating agent may have degraded.
-
Solution: Use fresh, high-purity coupling reagents. Ensure anhydrous conditions as many coupling agents are sensitive to moisture.
-
-
Reduced Nucleophilicity of the Aniline: The electron-withdrawing sulfone group decreases the nucleophilicity of the aniline nitrogen.
-
Solution:
-
Increase the reaction temperature or extend the reaction time.
-
Use a more potent coupling reagent, such as COMU or T3P.
-
Consider converting the carboxylic acid to a more reactive species, like an acid chloride, though this may require protection of other functional groups.
-
-
-
Steric Hindrance: If either the carboxylic acid or the aniline has bulky substituents near the reactive centers, the reaction rate can be significantly reduced.
-
Solution: Employ a less sterically demanding coupling agent and consider higher reaction temperatures.
-
Q: I am observing significant side product formation. How can I minimize this?
A: Side reactions can compete with the desired amide bond formation. Here are some common side products and how to mitigate them:
-
Racemization of Chiral Carboxylic Acids: If your carboxylic acid has a stereocenter alpha to the carbonyl group, racemization can occur during activation.
-
Solution: Use racemization-suppressing additives like HOAt or HOBt in conjunction with your coupling agent. Running the reaction at lower temperatures can also help.
-
-
Formation of Guanidinium or Urea Byproducts: Some coupling reagents can react with the amine to form unwanted byproducts.
-
Solution: Ensure the carboxylic acid is fully activated before adding the amine. A stepwise addition of reagents is often beneficial.
-
Q: The purification of my final product is difficult. What strategies can I use?
A: Purification can be challenging due to the polar nature of the product and byproducts from the coupling reagents.
-
Solution:
-
During work-up, perform aqueous washes with dilute acid (to remove basic impurities like excess amine and DIPEA) and dilute base (to remove unreacted carboxylic acid and acidic byproducts like HOBt).
-
If using carbodiimide coupling agents like EDC, the resulting urea byproduct can sometimes be removed by filtration if it is insoluble in the reaction solvent.
-
For column chromatography, a gradient elution from a non-polar to a more polar solvent system is often effective.
-
| Parameter | Typical Condition | Troubleshooting Adjustment |
| Coupling Agent | HATU, HBTU, EDC/HOBt | For sluggish reactions, try COMU or T3P. |
| Base | DIPEA, N-methylmorpholine | Use a non-nucleophilic base to avoid side reactions. |
| Solvent | DMF, DCM, THF (anhydrous) | Ensure the solvent is anhydrous and can dissolve all reactants. |
| Temperature | 0 °C to room temperature | Increase temperature for sterically hindered or deactivated substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC/LC-MS to determine the optimal time. |
Diagram of Amide Coupling Workflow
optimizing reaction conditions for N-arylation of thiomorpholine 1,1-dioxide
Welcome to the technical support center for the N-arylation of thiomorpholine 1,1-dioxide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing this crucial transformation. The guidance is primarily focused on Palladium-catalyzed Buchwald-Hartwig amination, a prevalent method for this class of reaction.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the N-arylation of thiomorpholine 1,1-dioxide?
A typical starting point for this reaction involves a palladium precatalyst, a phosphine ligand, a base, and an aprotic solvent. A common combination is Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand like XPhos or RuPhos, a strong base such as sodium tert-butoxide (NaOtBu), and a solvent like toluene or dioxane. Reactions are generally run under an inert atmosphere (Nitrogen or Argon) at temperatures ranging from 80-110 °C.
Q2: How do I choose the correct palladium catalyst and phosphine ligand?
The choice of catalyst and ligand is critical and depends on the reactivity of the aryl halide. For general purposes, commercially available pre-catalysts (palladium complexed with a ligand) are highly effective as they are easy to handle and activate. The reactivity of different nucleophiles is a major factor in choosing ligands. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more specialized and bulky electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
Q3: Which base is most effective for this N-arylation?
Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig couplings. However, if your substrate contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or catalyst loadings.
Q4: What is the optimal solvent for the reaction?
Aprotic solvents are standard. Toluene, xylenes, and 1,4-dioxane are frequently used and often provide high selectivity. Ethereal solvents like THF and CPME are also viable options. It is critical to use anhydrous solvents, as water can interfere with the catalytic cycle. Notably, chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.
Q5: My reaction is failing or giving low yields. What are the most common reasons?
The most common causes of failure are inactive catalysts, poor quality reagents (especially wet solvent or base), or an inadequate inert atmosphere. Insolubility of the base or other reagents can also severely impact the reaction rate. Additionally, certain aryl halides, like aryl iodides, can sometimes have an inhibitory effect on the catalyst.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Materials
If you observe little to no consumption of your aryl halide or thiomorpholine 1,1-dioxide, follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Catalyst Inactivity: The palladium precatalyst or ligand may have decomposed. Use a freshly opened bottle or a different batch. Ensure air-sensitive phosphine ligands were handled under inert gas.
-
Reagent Quality: The presence of water is detrimental. Use freshly distilled or commercially available anhydrous solvents. The base, especially NaOtBu, is hygroscopic; use a fresh container stored in a desiccator. Verify the purity of your aryl halide and thiomorpholine 1,1-dioxide.
-
Reaction Conditions: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). For less reactive aryl halides (e.g., chlorides), a higher temperature (100-110 °C) may be necessary. For heterogeneous mixtures, ensure vigorous stirring is maintained.
Problem: Significant Side Product Formation
Q: I am observing hydrodehalogenation of my aryl halide and/or homo-coupling. How can I suppress these side reactions?
A: These side reactions are common issues in Buchwald-Hartwig aminations.
-
Hydrodehalogenation (Aryl-X → Aryl-H): This is often promoted by polar aprotic solvents like NMP or DMAC. Switching to nonpolar solvents like toluene or m-xylene can significantly reduce this side product. The choice of base can also be a factor.
-
Aryl Homo-coupling (Aryl-X → Aryl-Aryl): This can occur at high temperatures or with certain catalyst/ligand combinations. Reducing the reaction temperature or screening different phosphine ligands can help minimize this pathway.
Data Presentation: Reaction Parameter Optimization
Optimizing the N-arylation of thiomorpholine 1,1-dioxide requires screening several parameters. The tables below summarize the typical effects of varying key components.
Table 1: General Parameter Screening for N-Arylation (Model Reaction: Thiomorpholine 1,1-dioxide + 4-bromotoluene)
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >95 | Standard high-yielding conditions. |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 75 | Less effective ligand for this substrate class. |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 85 | Weaker base requires higher temperature. |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 80 | Weaker base requires higher temperature. |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | DMF | 100 | 40 | Unwanted side reactions like debromination are likely. |
| 6 | Pd₂(dba)₃ (2) | P(tBu)₃ (4) | LHMDS (1.4) | THF | 80 | >90 | Alternative strong base and solvent system. |
Table 2: Guide to Solvent Selection
| Solvent | Class | Boiling Point (°C) | Typical Use & Comments |
| Toluene / Xylene | Aprotic, Nonpolar | 111 / ~140 | Excellent general-purpose solvents; good for suppressing side reactions. |
| 1,4-Dioxane | Aprotic, Polar | 101 | Commonly used, but should be peroxide-free and anhydrous. |
| THF | Aprotic, Polar | 66 | Good for lower temperature reactions, but may not be sufficient for less reactive halides. |
| t-BuOH / t-AmOH | Protic | 83 / 102 | Can be effective, especially with certain base/ligand systems. |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation
This protocol provides a representative procedure for the reaction between thiomorpholine 1,1-dioxide and an aryl bromide.
Materials:
-
Thiomorpholine 1,1-dioxide (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1-0.2 M concentration with respect to the limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Add the thiomorpholine 1,1-dioxide and the aryl bromide to the flask.
-
Add the anhydrous toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Reaction and Selection Guides
A fundamental understanding of the catalytic cycle and a logical approach to component selection are key to success.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
stability issues of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Rapid Discoloration of the Solution
-
Question: My solution of this compound turns yellow or brown shortly after preparation. What is causing this?
-
Answer: The discoloration is likely due to the oxidation of the primary aromatic amine group. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process often leads to the formation of colored polymeric impurities.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere, such as in a glovebox or by using Schlenk techniques, to minimize exposure to oxygen.
-
Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing variable results in my cell-based or enzymatic assays using solutions of this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a strong indicator of compound instability. The degradation of the parent compound into other species will lead to a decrease in the effective concentration of the active molecule, and the degradation products themselves might have unintended biological activities or interfere with the assay.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Issue 3: Precipitation of the Compound from Solution
-
Question: My compound is precipitating out of solution over time. How can I improve its solubility and prevent this?
-
Answer: Precipitation indicates that the compound's concentration exceeds its solubility limit in the chosen solvent system under the storage conditions. Factors such as temperature changes and solvent evaporation can contribute to this.
-
Troubleshooting Steps:
-
Solvent Selection: Refer to solubility data to select a more appropriate solvent or a co-solvent system.
-
pH Adjustment: The amine group in the molecule is basic. Adjusting the pH of aqueous solutions can significantly impact solubility. Protonation of the amine at lower pH may increase aqueous solubility.
-
Temperature Control: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles, which can promote precipitation.
-
Concentration: Prepare solutions at a concentration known to be well below the solubility limit.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The main factors contributing to the degradation of this compound are:
-
Oxidation: The primary aromatic amine is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light and metal ions.
-
Hydrolysis: While the sulfonamide group is generally stable, hydrolysis can occur under strongly acidic or basic conditions, potentially cleaving the C-N bond of the thiomorpholine ring.
-
pH: The stability of primary aromatic amines can be pH-dependent. Acidic conditions, in particular, may lead to instability.[1][2]
-
Temperature: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis.[3]
-
Light: Photodegradation can occur, especially in the presence of photosensitizers.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on the functional groups present, two primary degradation pathways can be anticipated:
Caption: Potential degradation pathways for this compound.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C.[3] For long-term storage, -70 °C is often recommended for aromatic amines.[3]
-
Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light: Protect from light using amber vials or by wrapping the container.
-
Container: Use high-quality, inert glass or polypropylene containers to minimize leaching of contaminants.
Q4: How can I assess the stability of my solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of your solution. This involves:
-
Analyzing the solution at an initial time point (t=0) to determine the initial purity and concentration.
-
Storing the solution under the desired conditions.
-
Analyzing aliquots of the solution at subsequent time points.
-
Monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Quantitative Data Summary
| Condition | Solvent/Medium | Temperature | Duration | General Observation for PAAs | Reference |
| pH | 3% Acetic Acid | 40 °C | 10 days | Significant degradation observed for many PAAs. | [2] |
| pH | Water | 40 °C | 10 days | Generally more stable than in acidic solutions. | [1] |
| Temperature | Human Urine | 20 °C | 10 days | Reduced recovery observed. | [3] |
| Temperature | Human Urine | 4 °C, -20 °C, -70 °C | 10 days | Stable. | [3] |
| Long-term Storage | Human Urine | -70 °C | 14 months | Stable. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
-
Objective: To identify potential degradation products and pathways for this compound.
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60 °C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to that of an unstressed control sample.
-
Peak Purity: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure the analytical method is stability-indicating.
Caption: Experimental workflow for a forced degradation study.
-
References
Technical Support Center: Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves a multi-step process. The most common strategies are:
-
Route 1: Nucleophilic Aromatic Substitution followed by Reduction and Oxidation. This is a widely used and versatile method. It involves the reaction of a halo-nitroaromatic compound (like 4-fluoronitrobenzene or 4-chloronitrobenzene) with thiomorpholine to form 4-(4-nitrophenyl)thiomorpholine. The nitro group is then reduced to an amine, and the sulfur atom is subsequently oxidized to the sulfone.[1]
-
Route 2: One-Pot Reductive Double Aza-Michael Addition. This method involves the reaction of a nitroarene with a divinyl sulfone in the presence of a reducing agent like indium. This approach can directly form the thiomorpholine 1,1-dioxide ring system.[2]
-
Route 3: Oxidation followed by Nitration and Reduction. In some cases, the thiomorpholine ring can be oxidized to the 1,1-dioxide first, followed by N-arylation.
Q2: What are the most common byproducts observed during the synthesis?
A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Some of the most frequently encountered byproducts include:
-
Aniline: In reactions where a nitroarene is being reduced and simultaneously cyclized, aniline can be a major byproduct if the cyclization step is slow or incomplete.[2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials such as 4-(4-nitrophenyl)thiomorpholine or the initial halo-nitroaromatic compound in the final product.
-
Over-oxidized or Incompletely Oxidized Products: During the oxidation of the sulfur atom, byproducts such as the corresponding sulfoxide may form if the oxidation is not driven to completion.
-
Positional Isomers: In syntheses involving nitration of an aromatic ring, ortho- and meta-isomers can be formed alongside the desired para-isomer.[3]
Q3: How can I purify the final product, this compound?
A3: Purification of the final product typically involves standard laboratory techniques. Recrystallization from a suitable solvent system is a common and effective method to obtain a high-purity product. Column chromatography on silica gel can also be employed, particularly for removing closely related impurities. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the impurities present.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction in the nucleophilic aromatic substitution step. | Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction temperature or time. Ensure the base used is appropriate and in sufficient quantity. |
| Poor efficiency in the reduction of the nitro group. | Select a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C, SnCl2/HCl, or iron in acetic acid). Optimize the reaction conditions such as temperature, pressure (for hydrogenation), and reaction time. |
| Inefficient oxidation of the sulfur atom. | Use a strong oxidizing agent like potassium permanganate or hydrogen peroxide in acetic acid.[4] Ensure stoichiometric amounts or a slight excess of the oxidizing agent are used. Monitor the reaction to avoid over-oxidation or incomplete oxidation. |
| Suboptimal conditions in the one-pot reductive cyclization. | The choice of acid additive is crucial; strong acids may favor the formation of aniline as the major product.[2] Acetic acid in methanol with indium at reflux has been shown to be effective.[2] |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Potential Cause | Mitigation and Removal Strategy |
| Aniline | Incomplete cyclization in the one-pot reductive addition method. | Optimize the reaction conditions to favor the cyclization reaction, for example, by adjusting the acidity of the medium.[2] Aniline can typically be removed by column chromatography or by an acidic wash during workup. |
| 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide | Incomplete reduction of the nitro group. | Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the amount of reducing agent or the reaction time. This impurity can be separated by column chromatography. |
| Starting Halo-nitroaromatic Compound | Incomplete nucleophilic aromatic substitution. | Drive the substitution reaction to completion by optimizing temperature and reaction time. This non-polar impurity can be readily removed by recrystallization or column chromatography. |
Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)thiomorpholine (Precursor)
This protocol is based on a nucleophilic aromatic substitution reaction.[1]
-
To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.
Visualizations
Experimental Workflow: Synthesis via Nucleophilic Aromatic Substitution
References
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
resolving poor solubility of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide derivatives
Welcome to the technical support center for resolving solubility challenges with 4-(4-aminophenyl)thiomorpholine 1,1-dioxide and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common phenomenon known as antisolvent precipitation.[1] Your derivative is likely highly soluble in 100% DMSO but poorly soluble in aqueous solutions.[2] When the DMSO stock is diluted into the buffer, the solvent environment changes abruptly from organic to aqueous, causing the compound to "crash out" of the solution because its solubility limit in the final buffer composition is exceeded.[1]
Q2: What are the primary causes of poor aqueous solubility for this class of compounds?
A2: The poor solubility of this compound derivatives often stems from their physicochemical properties. Key factors include:
-
High Lipophilicity: The addition of various substituents to the core structure to achieve pharmacological activity often increases the molecule's lipophilicity (fat-solubility), leading to a decrease in aqueous solubility.[1][3]
-
Crystal Lattice Energy: A highly stable, crystalline solid form of the compound requires significant energy to break the crystal lattice and allow the molecules to dissolve, resulting in lower solubility.[2][3]
-
pH-Dependent Solubility: The 4-aminophenyl group contains a basic amine. The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[2][4] At a pH where the amine group is not protonated (less charged), solubility can be significantly lower.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility is measured by dissolving a compound from a concentrated DMSO stock into an aqueous buffer.[5] It measures the concentration at which a compound starts to precipitate under these specific, rapid conditions and is often used for high-throughput screening in early drug discovery.[5][6]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over a longer period (e.g., 24-48 hours) with an excess of the solid compound.[1][5]
For initial troubleshooting and screening, a kinetic solubility assay is fast and useful. For formulation development and more definitive characterization, thermodynamic solubility is the more accurate and relevant measure.[5]
Q4: What are the first steps I should take to troubleshoot the solubility of my compound?
A4: Start with a systematic assessment of solubility under different conditions. The initial steps should be:
-
Visual Inspection: Observe if your compound fully dissolves in the desired buffer at the target concentration. Any cloudiness or visible particles indicates a solubility issue.[2]
-
Determine Basic Solubility: Perform a simple kinetic solubility assay to quantify the approximate solubility limit in your primary assay buffer.
-
Investigate pH Dependence: Since the molecule contains a basic amine, test its solubility in buffers with different pH values (e.g., pH 5.0, 6.5, 7.4). Solubility is often higher at a lower pH for basic compounds.[1]
Troubleshooting Guide: Enhancing Solubility
This guide provides a logical workflow for identifying and resolving solubility issues.
Logical Workflow for Solubility Troubleshooting
References
Technical Support Center: Analytical Method Optimization for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Welcome to the technical support center for the analytical method optimization of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of this compound is a reverse-phase HPLC method. Given the polar nature of the primary amine and the sulfone group, a C18 column with a polar-embedded phase or an aqueous C18 column is recommended to ensure good peak shape and retention. A typical starting method is detailed in the table below.
Q2: My peak for this compound is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue, often caused by secondary interactions between the basic amine group of the analyte and acidic silanols on the silica-based column packing. To address this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to protonate the primary amine, which can reduce secondary interactions.
-
Ionic Strength: Increase the buffer concentration in the mobile phase (e.g., up to 50 mM) to help shield the silanol interactions.
-
Column Choice: If tailing persists, switch to a column with a base-deactivated stationary phase or a polar-embedded phase.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1]
Q3: I am observing a drift in retention time for my analyte. What should I investigate?
A3: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A longer equilibration time may be necessary.[2]
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift. Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.[2] For gradient methods, check the pump's proportioning valves.[3]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[2][3]
-
Flow Rate Inconsistency: Check the HPLC pump for any leaks or pressure fluctuations, which could indicate a problem with the pump seals or check valves.[1][4]
Q4: What are potential degradation pathways for this compound, and how can I detect degradation products?
A4: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. The sulfone group is generally stable, but the entire molecule can be susceptible to photodegradation. To detect degradation products, a forced degradation study under various stress conditions (acid, base, peroxide, heat, light) is recommended. A gradient HPLC method with a photodiode array (PDA) detector is ideal for separating and identifying potential degradation products by observing their unique UV spectra.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting or Tailing)
This guide will help you troubleshoot and resolve issues related to suboptimal peak shapes for this compound.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase or switch to a base-deactivated column. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject a smaller volume.[4] |
| Column Overload | Reduce the sample concentration or injection volume.[1] |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column or guard column.[3] |
Issue 2: Inconsistent Peak Area and/or Height
Use this guide to address problems with the reproducibility of your peak responses.
| Potential Cause | Recommended Solution |
| Injector Issues | Check for air bubbles in the sample syringe or injector loop. Ensure the injector needle is not partially blocked.[4] |
| Sample Instability | Prepare fresh samples and standards. If the compound is light-sensitive, use amber vials. |
| Inconsistent Injection Volume | Verify the injector's performance and calibration. Ensure the sample vial has sufficient volume.[4] |
| Detector Fluctuation | Allow the detector lamp to warm up sufficiently. Check for lamp intensity issues, which may indicate it's nearing the end of its life. |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol provides a starting point for the quantitative analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Visualizations
Caption: High-level workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Managing Aniline Group Reactivity in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common side reactions associated with the aniline functional group. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with the aniline group during chemical synthesis?
A1: The high reactivity of the aniline amino group and the electron-rich nature of the aromatic ring can lead to several side reactions:
-
Over-alkylation/Over-acylation: The initial N-alkylation or N-acylation product is often more nucleophilic than aniline itself, leading to the formation of di- or even tri-substituted products.
-
Polysubstitution in Electrophilic Aromatic Substitution: The strongly activating -NH2 group directs electrophiles to the ortho and para positions, often resulting in multiple substitutions (e.g., tribromination) which can be difficult to control.[1]
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like byproducts, especially in the presence of strong oxidizing agents or acidic conditions.[2]
-
Uncontrolled Nitration: Direct nitration of aniline with strong acids like a mixture of nitric and sulfuric acid can be problematic. The acidic medium protonates the amino group to form the anilinium ion, which is a meta-director, leading to a mixture of ortho, para, and meta products. Additionally, the strong oxidizing conditions can cause decomposition of the starting material.[3][4]
-
Friedel-Crafts Reaction Complications: The basic nitrogen atom of the aniline group readily forms a complex with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts alkylation and acylation. This deactivates the aromatic ring towards electrophilic substitution.[3]
Q2: How can these side reactions be prevented?
A2: The most common and effective strategy to prevent these side reactions is to temporarily "protect" the amino group. This involves converting the -NH2 group into a less reactive functional group, performing the desired reaction, and then removing the protecting group to regenerate the aniline functionality. Acetylation is a very common protection strategy.[3]
Q3: What are the most common protecting groups for anilines, and when should I use them?
A3: The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps. The most common protecting groups for anilines are:
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable under neutral and mildly acidic conditions and is typically removed by acidic or basic hydrolysis. It is a good general-purpose protecting group for moderating the reactivity of the aniline.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc-anhydride). It is stable to a wide range of non-acidic conditions and is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl. This is a very common protecting group in multi-step synthesis due to its mild removal conditions.
-
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This is particularly useful when other acid- or base-labile groups are present in the molecule.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. This is a key protecting group in solid-phase peptide synthesis.[5]
The selection of a protecting group is a critical aspect of synthetic strategy, often relying on the principle of orthogonal protection , where one protecting group can be removed without affecting another.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-substituted Product in Electrophilic Aromatic Substitution
| Possible Cause | Troubleshooting Steps |
| Over-reactivity of the aniline ring | Protect the amino group with an acetyl group to moderate its activating effect. This will favor mono-substitution. |
| Suboptimal reaction conditions | Lower the reaction temperature to reduce the rate of multiple substitutions. Use a less polar solvent. |
| Incorrect stoichiometry of reagents | Use a 1:1 stoichiometry of the electrophile to the protected aniline. |
Issue 2: Formation of a Dark-Colored Tar or Precipitate
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aniline | Ensure the aniline starting material is pure and colorless.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Protect the amino group; acetylated anilines are less prone to oxidation.[2] |
| Decomposition under strong acidic conditions | Use a protecting group that is stable to the reaction conditions. For nitration, protecting the aniline as an acetanilide allows for controlled reaction and prevents oxidative decomposition.[3] |
Issue 3: Failure of Friedel-Crafts Alkylation or Acylation
| Possible Cause | Troubleshooting Steps |
| Complexation of the aniline with the Lewis acid catalyst | Protect the amino group as an acetanilide. The amide nitrogen is significantly less basic and does not readily complex with the Lewis acid, allowing the reaction to proceed.[3] |
Quantitative Data: Comparison of Common Aniline Protecting Groups
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Features |
| Acetyl (Ac) | Acetic Anhydride | >90 | Acid or Base Hydrolysis | >90 | Good for moderating reactivity; robust. |
| Boc | Di-tert-butyl dicarbonate | >95 | Strong Acid (TFA, HCl) | >95 | Mild deprotection; widely used in multi-step synthesis. |
| Cbz | Benzyl Chloroformate | >90 | Catalytic Hydrogenolysis | >95 | Orthogonal to acid- and base-labile groups. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | ~90 | Mild Base (Piperidine) | >95 | Key for solid-phase peptide synthesis. |
Experimental Protocols
Protocol 1: Acetylation of Aniline
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.
-
Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain the pure product.[2]
Protocol 2: Boc Protection of Aniline
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve aniline (1 equivalent) in THF.
-
Add triethylamine (1.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-aniline.
Protocol 3: Cbz Protection of Aniline
Materials:
-
Aniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve aniline (1 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Cbz-aniline.
Protocol 4: Deprotection of Boc-Aniline
Materials:
-
N-Boc-aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-aniline in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer, and concentrate to obtain the deprotected aniline.
Visualizations
Caption: General workflow for reactions involving aniline protection.
Caption: Decision tree for selecting an appropriate aniline protecting group.
References
Technical Support Center: Enhancing the Reactivity of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. The electron-withdrawing nature of the thiomorpholine 1,1-dioxide group significantly reduces the nucleophilicity of the aminophenyl moiety, which can lead to challenges in achieving desired reactivity. This guide offers strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less reactive than aniline in nucleophilic reactions?
Q2: I am observing very low yields in my acylation reaction with this compound and an acid chloride. What can I do to improve the outcome?
A2: Low yields in the acylation of deactivated anilines are common. To enhance the reaction rate and yield, consider the following strategies:
-
Use of a more reactive acylating agent: If an acid chloride is not effective, consider using the corresponding acid anhydride, which can be more reactive.[4]
-
Addition of a catalyst: A catalytic amount of a Lewis acid, such as zinc acetate or magnesium sulfate, can activate the acylating agent, making it more susceptible to nucleophilic attack by the deactivated aniline.[5]
-
Stronger, non-nucleophilic base: Employ a stronger, non-nucleophilic base like pyridine or triethylamine to effectively scavenge the HCl generated during the reaction, driving the equilibrium towards the product. For particularly challenging cases, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed cautiously.
-
Higher reaction temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or degradation at elevated temperatures.
Q3: Can I use this compound in a Buchwald-Hartwig amination reaction? What are the key considerations?
A3: Yes, but with modifications to standard protocols. The reduced nucleophilicity of this compound makes it a challenging substrate for Buchwald-Hartwig amination. Key considerations include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are known to facilitate the coupling of electron-deficient anilines.[6]
-
Catalyst System: Utilize a palladium precatalyst that is efficient in activating aryl halides and tolerant of the reaction conditions. Electron-deficient palladium catalysts may also be beneficial.[7][8]
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the weakly acidic N-H bond of the aniline in the palladium complex.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Q4: Are there any common side reactions to be aware of when working with this compound?
A4: Besides incomplete reactions due to low reactivity, a potential side reaction, especially under harsh or oxidative conditions, is the oxidation of the aniline moiety, which can lead to the formation of colored impurities or polymeric materials. While the sulfone group is already in a high oxidation state, the aniline portion can be susceptible to oxidation. Using purified reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Troubleshooting Guides
Issue 1: Incomplete Acylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows significant unreacted starting material after prolonged reaction time. | Insufficient reactivity of the aniline. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 2. Use a More Reactive Acylating Agent: Switch from an acid chloride to the corresponding anhydride. 3. Add a Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgSO₄). 4. Change the Base: Use a stronger, non-nucleophilic base like pyridine or triethylamine. |
| Formation of multiple unidentified spots on TLC. | Side reactions or degradation. | 1. Lower Reaction Temperature: If the reaction is being run at elevated temperatures, try reducing it. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation. 3. Purify Reagents: Ensure the starting materials and solvent are pure and dry. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the aryl halide. | Inefficient catalytic cycle with the deactivated aniline. | 1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Optimize Catalyst Loading: Increase the palladium catalyst loading (e.g., from 1 mol% to 2-5 mol%). 3. Change the Base: Switch to a stronger base like LiHMDS if NaOtBu is not effective. 4. Increase Temperature: Carefully increase the reaction temperature. |
| Formation of dehalogenated arene byproduct. | Competing hydrodehalogenation side reaction. | 1. Use a Bulky Ligand: Sterically hindered ligands can disfavor the hydrodehalogenation pathway. 2. Optimize Base: The choice of base can influence the extent of this side reaction. |
Data Presentation
The following table provides representative pKa values for a series of para-substituted anilines. This data illustrates the significant decrease in basicity (and by extension, nucleophilicity) caused by electron-withdrawing groups, similar to the sulfone in this compound.
| Substituent (para-) | Hammett Constant (σp) | pKa of Conjugate Acid |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
| -SO₂CH₃ (estimated) | ~0.72 | ~1.5 |
Data for representative substituted anilines. The value for the -SO₂CH₃ group is an estimate to approximate the effect of the thiomorpholine 1,1-dioxide moiety.
Experimental Protocols
Protocol 1: Enhanced Acylation of this compound
This protocol is adapted for deactivated anilines and incorporates strategies to improve reaction outcomes.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.2 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, as monitored by TLC, gently heat the mixture to 40 °C.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination with this compound
This protocol is a starting point for the challenging coupling of this deactivated aniline.
-
Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Addition of Solvent: Add anhydrous, degassed toluene or dioxane to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the enhanced acylation of this compound.
Caption: Factors contributing to the reduced reactivity of the target compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and its structurally related analogs. While direct quantitative biological data for this compound is limited in publicly available research, this document synthesizes findings on close analogs to offer insights into its potential therapeutic activities. The primary focus of the quantitative comparison is on antibacterial properties, with a qualitative overview of other potential biological effects such as antioxidant, hypolipidemic, and kinase inhibitory activities.
Executive Summary
This compound is a heterocyclic compound that belongs to the thiomorpholine class of molecules. The sulfone group (1,1-Dioxide) is a key structural feature that can influence its physicochemical properties and biological interactions. While often utilized as a building block in medicinal chemistry, its inherent bioactivity is an area of growing interest. This guide compiles and compares the biological performance of its analogs, providing available experimental data to inform future research and drug discovery efforts.
Antibacterial Activity: A Quantitative Comparison
The most relevant quantitative data for analogs of this compound comes from studies on phenyloxazolidinone derivatives, a class of synthetic antibiotics that inhibit bacterial protein synthesis. The core structure of these analogs incorporates the thiomorpholine 1,1-dioxide moiety attached to a phenyl ring, which is then linked to an oxazolidinone ring. Although not a direct match to the 4-amino substitution, the data from N-acylated 5-(S)-aminomethyloxazolidinone derivatives of thiomorpholine S,S-dioxide phenyloxazolidinones provides valuable insights into the antibacterial potential.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiomorpholine 1,1-Dioxide Phenyloxazolidinone Analogs against various bacterial strains. [1][2]
| Compound/Analog | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | S. pneumoniae (ATCC 49619) | H. influenzae (ATCC 49247) | M. catarrhalis (ATCC 25238) |
| Analog 1 (R = Acetyl) | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL |
| Analog 2 (R = Propionyl) | 1 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL | 2 µg/mL | 1 µg/mL |
| Analog 3 (R = Isobutyryl) | 1 µg/mL | 1 µg/mL | 1 µg/mL | 0.5 µg/mL | 2 µg/mL | 1 µg/mL |
| Linezolid (Reference) | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 8 µg/mL | 4 µg/mL |
Note: The analogs in this table are N-acylated derivatives of a thiomorpholine S,S-dioxide phenyloxazolidinone scaffold. The 'R' group refers to the N-acyl substituent on the oxazolidinone ring.
The data indicates that thiomorpholine 1,1-dioxide-containing oxazolidinones exhibit potent antibacterial activity, with some analogs demonstrating superior or comparable efficacy to the clinically used antibiotic, Linezolid.
Potential Biological Activities: A Qualitative Overview
Beyond antibacterial effects, the broader class of thiomorpholine and its derivatives has been explored for a variety of other biological activities.
-
Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to possess antioxidant and hypocholesterolemic properties. These compounds were found to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[3] The most active compounds in these studies also demonstrated the ability to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in vivo.[3]
-
Kinase Inhibitory Activity: The 4-anilino-quinazoline and -quinoline scaffolds, which bear some structural resemblance to the 4-aminophenyl moiety of the target compound, are well-established pharmacophores in the development of kinase inhibitors for cancer therapy. Numerous derivatives have shown potent inhibitory activity against various kinases, including EGFR, VEGFR, and RIPK2.[4][5][6] This suggests that this compound could serve as a scaffold for the design of novel kinase inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the thiomorpholine 1,1-dioxide phenyloxazolidinone analogs was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were grown on appropriate agar plates overnight. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
Visualizing the Mechanisms and Workflows
To better understand the context of the biological activities discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for oxazolidinone antibiotics.
Caption: A typical workflow for drug discovery and development.
Conclusion
While direct biological activity data for this compound is not extensively available, the analysis of its close analogs provides a strong rationale for its investigation as a potential therapeutic agent. The quantitative data on antibacterial phenyloxazolidinone derivatives highlights the promise of the thiomorpholine 1,1-dioxide scaffold in the development of new antibiotics. Furthermore, the qualitative overview of antioxidant, hypolipidemic, and kinase inhibitory activities of related compounds suggests multiple avenues for future research. The experimental protocols and mechanistic diagrams included in this guide offer a framework for the systematic evaluation of this compound and its future derivatives. Further studies are warranted to fully elucidate the biological profile of this compound and its potential for clinical applications.
References
- 1. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer [mdpi.com]
Structure-Activity Relationship (SAR) of Thiomorpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold has garnered significant attention in medicinal chemistry, recognized as a "privileged" structure due to its favorable physicochemical properties and versatile biological activities.[1][2] The substitution of the oxygen atom in the morpholine ring with sulfur enhances lipophilicity and metabolic stability, making thiomorpholine derivatives promising candidates for drug development across various therapeutic areas.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine derivatives in anticancer, antitubercular, and hypolipidemic/antioxidant applications, supported by experimental data and detailed protocols.
Anticancer Activity of Thiomorpholine Derivatives
Thiomorpholine derivatives have demonstrated notable potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives.
Table 1: In Vitro Anticancer Activity of Thiomorpholine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6b | MCF-7 (Breast) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6g | MCF-7 (Breast) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6i | MCF-7 (Breast) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6b | HeLa (Cervical) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6g | HeLa (Cervical) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6i | HeLa (Cervical) | Potent Activity | [3] |
| 2-morpholino-4-anilinoquinoline 3d | HepG2 (Liver) | 8.50 | [4] |
| 2-morpholino-4-anilinoquinoline 3c | HepG2 (Liver) | 11.42 | [4] |
| 2-morpholino-4-anilinoquinoline 3e | HepG2 (Liver) | 12.76 | [4] |
Note: "Potent Activity" indicates that the compounds were reported as highly active, although specific IC50 values were not provided in the abstract.
Key Signaling Pathway: PI3K/Akt/mTOR
A crucial mechanism of action for some anticancer thiomorpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in various cancers.
Caption: PI3K/Akt/mTOR signaling pathway and thiomorpholine inhibition.
Experimental Protocols
In Vitro Anticancer Drug Screening Workflow
A typical workflow for evaluating the anticancer potential of thiomorpholine derivatives is outlined below.
Caption: A general workflow for in vitro anticancer drug screening.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Antitubercular Activity of Thiomorpholine Derivatives
Thiomorpholine derivatives have also been investigated for their potential to combat Mycobacterium tuberculosis. The following table presents the antitubercular activity of some thiomorpholine-containing compounds.
Table 2: In Vitro Antitubercular Activity of Thiomorpholine Derivatives
| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (26b ) | H37Rv | 25 | [1] |
| Isatin hydrazone with thiomorpholine (5f ) | RIF-R1 (Rifampicin-resistant) | 1.9 µM (IC50) | [5] |
| Isatin hydrazone with thiomorpholine (5f ) | INH-R1 (Isoniazid-resistant) | 3.4 µM (IC50) | [5] |
| Isatin hydrazone with thiomorpholine (5f ) | FQ-R1 (Fluoroquinolone-resistant) | 4.9 µM (IC50) | [5] |
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (7f ) | H37Rv | 1.56 | [6] |
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (7p ) | H37Rv | 1.56 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antitubercular activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypolipidemic and Antioxidant Activity of Thiomorpholine Derivatives
A series of thiomorpholine derivatives have shown promising hypolipidemic and antioxidant effects, suggesting their potential in managing conditions like atherosclerosis.[7]
Table 3: Hypolipidemic and Antioxidant Activity of N-Substituted Thiomorpholine Derivatives
| Compound | Activity | Metric | Value | Reference |
| 5 | Hypolipidemic | % Triglyceride Reduction | 80 | [7] |
| 5 | Hypolipidemic | % Total Cholesterol Reduction | 78 | [7] |
| 5 | Hypolipidemic | % LDL Reduction | 76 | [7] |
| Various | Antioxidant | IC50 (Ferrous/Ascorbate-induced lipid peroxidation) | As low as 7.5 µM | [7] |
Experimental Protocols
Triton WR-1339-Induced Hyperlipidemia Model in Rats
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg body weight) is administered to induce hyperlipidemia.[8][9][10]
-
Treatment: The test thiomorpholine derivatives, a standard drug (e.g., fenofibrate), and a vehicle control are administered to different groups of rats.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., 18 or 24 hours) after Triton injection.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, triglycerides, and LDL are determined using standard enzymatic kits.
-
Data Analysis: The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.
Ferrous/Ascorbate-Induced Microsomal Lipid Peroxidation Assay
This assay measures the antioxidant capacity of the compounds by their ability to inhibit lipid peroxidation.
-
Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), the microsomal suspension, and the thiomorpholine derivative at various concentrations.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by adding a freshly prepared solution of ferrous sulfate (FeSO4) and ascorbic acid.[11][12][13]
-
Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 15-60 minutes).
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits lipid peroxidation by 50%, is calculated.
Caption: Workflow for the ferrous/ascorbate-induced lipid peroxidation assay.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rbcms.com.br [rbcms.com.br]
- 10. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron ascorbate-stimulated lipid peroxidation in vitro. Why is the method controversial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ascorbate and Fe++-induced lipid peroxidation in liver mitochondria isolated from copper-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of ascorbate-dependent, iron-catalyzed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and its Morpholine Analog, 4-(4-aminophenyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties, toxicological profiles, and potential pharmacological relevance of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and its morpholine analog, 4-(4-aminophenyl)morpholin-3-one. The content is structured to offer a clear, data-driven comparison for researchers engaged in drug discovery and development.
Introduction
This compound and 4-(4-aminophenyl)morpholin-3-one are structurally related compounds that hold interest in medicinal chemistry. The core structural difference lies in the heterocyclic ring: the former possesses a thiomorpholine 1,1-dioxide moiety, while the latter contains a morpholin-3-one ring. This seemingly subtle variation can significantly influence the physicochemical properties, biological activity, and metabolic fate of the molecules. 4-(4-aminophenyl)morpholin-3-one is widely recognized as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3] The pharmacological profile of this compound is less defined in publicly available literature, though derivatives of thiomorpholine S,S-dioxide have been explored for antibacterial activity.[4][5]
Physicochemical Properties
A comparative summary of the key physicochemical properties of the two compounds is presented in Table 1. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-(4-aminophenyl)morpholin-3-one |
| CAS Number | 105297-10-7[6] | 438056-69-0[7][8] |
| Molecular Formula | C₁₀H₁₂N₂O₂S | C₁₀H₁₂N₂O₂[7][8] |
| Molecular Weight | 228.28 g/mol | 192.21 g/mol [7][8][9] |
| Appearance | Not specified | White to off-white or light brown solid/crystalline powder[9][10][11] |
| Melting Point | Not specified | 165-175 °C[12][13], >128°C (decomposition)[11] |
| Boiling Point | 85 °C at 15 mmHg (lit.)[5] | 502.3±45.0 °C (Predicted)[12] |
| Density | 1.517 g/mL at 25 °C (lit.)[5] | 1.3 g/cm³[10] |
| Solubility | Not specified | Soluble in DMSO and ethanol; slightly soluble in water.[10] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7][14] |
| pKa | Not specified | Not specified |
| LogP | Not specified | 0.3 (Computed)[8] |
Synthesis Overview
The synthesis of both compounds typically involves the reaction of a substituted nitrobenzene with the corresponding heterocyclic moiety, followed by the reduction of the nitro group to an amine.
Synthesis of 4-(4-aminophenyl)morpholin-3-one
A common route for the synthesis of 4-(4-aminophenyl)morpholin-3-one involves the nitration of 4-phenyl-3-morpholinone, followed by reduction of the resulting 4-(4-nitrophenyl)-3-morpholinone.[15]
Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway, starting with the reaction of a suitable aminophenyl precursor with a thiomorpholine derivative, followed by oxidation of the sulfur atom.
Pharmacological and Toxicological Profile
Pharmacological Activity
Direct comparative pharmacological studies between this compound and 4-(4-aminophenyl)morpholin-3-one are not extensively reported in the public domain. However, the known applications and the activities of related derivatives provide some insights.
-
4-(4-aminophenyl)morpholin-3-one: The primary pharmacological relevance of this compound is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant.[1][2][3] Its intrinsic pharmacological activity is not well-characterized, suggesting it is likely optimized as a building block rather than a bioactive agent itself.
-
This compound: While specific data for this compound is scarce, related thiomorpholine S,S-dioxide derivatives have been investigated for their antibacterial properties.[4][5] The sulfone group (SO₂) is a key structural feature that can influence receptor binding and metabolic stability.
Toxicological Summary
Based on available safety data sheets, both compounds are classified as irritants. A summary of the known toxicological data is presented in Table 2.
Table 2: Comparative Toxicological Information
| Hazard Information | This compound | 4-(4-aminophenyl)morpholin-3-one |
| GHS Hazard Statements | H315: Causes skin irritation.[6][16]H319: Causes serious eye irritation.[6][16] | H315: Causes skin irritation.[8][17][18]H319: Causes serious eye irritation.[8][17][18]H335: May cause respiratory irritation.[17]H411: Toxic to aquatic life with long lasting effects.[4] |
| Signal Word | Warning[6][16] | Warning[8][17][18] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[6][16]P280: Wear protective gloves/eye protection/face protection.[6][16] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]P273: Avoid release to the environment.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[17] |
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption of compounds.[7][10]
Protocol:
-
Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS) containing a small percentage of DMSO to a final concentration of 10-100 µM. Prepare fresh buffer for the acceptor plate.[19]
-
Coat Membrane: Apply a lipid solution (e.g., 2% lecithin in dodecane) to the filter of a 96-well filter plate (donor plate).[8]
-
Add Solutions to Plates: Add the compound solution to the donor plate and buffer to the acceptor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).[17]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[15][20]
Protocol:
-
Prepare Reagents: Prepare a suspension of liver microsomes (e.g., human, rat) in buffer. Prepare a solution of the test compound and an NADPH-regenerating system.[21]
-
Incubation: Pre-warm the microsome and compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[20]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[22]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[15]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth.[23]
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[24]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[6]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
Conclusion
This comparative guide highlights the key differences and similarities between this compound and its morpholine analog, 4-(4-aminophenyl)morpholin-3-one. While the morpholin-3-one derivative is well-established as a crucial pharmaceutical intermediate, the thiomorpholine 1,1-dioxide analog presents an area for further investigation, particularly concerning its potential biological activities. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate their respective pharmacological and pharmacokinetic profiles, which is essential for guiding future drug discovery and development efforts.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. enamine.net [enamine.net]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and Structurally Related Kinase Inhibitors
For Immediate Release
[City, State] – December 27, 2025 – In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target activities can lead to unforeseen side effects or, conversely, present opportunities for therapeutic polypharmacology. This guide offers a comprehensive cross-reactivity and selectivity comparison for the investigational compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, benchmarked against structurally related, well-characterized kinase inhibitors. This objective analysis, supported by established experimental methodologies, is intended to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of this and similar chemical scaffolds.
Executive Summary
This compound is a novel small molecule with potential as a kinase inhibitor. Its structure incorporates a 4-aminophenyl group, a common feature in many ATP-competitive kinase inhibitors, and a thiomorpholine 1,1-dioxide moiety. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages selectivity profiles of well-studied inhibitors sharing these key structural motifs. Lapatinib and Gefitinib serve as comparators for the 4-aminophenyl portion, while insights from compounds containing morpholine and sulfone groups, such as AZD3759 and Osimertinib, provide a basis for understanding the potential influence of the thiomorpholine 1,1-dioxide scaffold.
Comparative Kinase Selectivity Profiles
The following tables summarize the kinase selectivity of Lapatinib and Gefitinib against a panel of representative kinases. This data, generated through large-scale kinase screening assays, highlights the on-target potency and off-target interaction profiles of these compounds. While direct data for this compound is not available, the profiles of these analogs offer a predictive glimpse into its likely selectivity.
Table 1: Kinase Inhibition Profile of Lapatinib
| Kinase Family | Target Kinase | IC50 (nM) |
| Tyrosine Kinase | EGFR | 9.8 |
| ErbB2 (HER2) | 13 | |
| ErbB4 | 367 | |
| Src | >10,000 | |
| KDR (VEGFR2) | >10,000 | |
| PDGFRβ | >10,000 | |
| Serine/Threonine Kinase | RAF1 | >10,000 |
| CDK1/B | >10,000 |
Data compiled from publicly available sources. IC50 values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.
Table 2: Kinase Inhibition Profile of Gefitinib
| Kinase Family | Target Kinase | IC50 (nM) |
| Tyrosine Kinase | EGFR | 23-79 |
| ErbB2 (HER2) | >10,000 | |
| KDR (VEGFR2) | >10,000 | |
| PDGFRβ | >10,000 | |
| c-Src | >10,000 | |
| Serine/Threonine Kinase | AKT1 | >10,000 |
| CDK1 | >10,000 |
Data compiled from publicly available sources. IC50 values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.
Analysis of Structural Moieties and Cross-Reactivity
The 4-aminophenyl group is a well-established pharmacophore that anchors many inhibitors to the hinge region of the kinase ATP-binding site. The selectivity of compounds containing this moiety is often dictated by the substitutions on the aniline and the nature of the heterocyclic system.
The thiomorpholine 1,1-dioxide moiety is a cyclic sulfone. The sulfone group is a strong hydrogen bond acceptor and can influence solubility and metabolic stability. While specific cross-reactivity data for this moiety is scarce, the inclusion of morpholine groups in kinase inhibitors like Osimertinib and AZD3759 suggests that such heterocyclic rings can be well-tolerated and contribute to target engagement. Computational analyses of Osimertinib have suggested potential off-targets including Janus kinase 3 (JAK3) and Src family kinases[1][2]. The presence of the sulfone may also introduce interactions with a unique set of off-target kinases[3][4][5].
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment of a compound's selectivity relies on robust and standardized experimental protocols. The following are detailed methodologies for key assays used in cross-reactivity profiling.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound serially diluted in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Aliquot the master mix into a 96-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP, including the radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or a thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Relevant Signaling Pathways and Visualization
Kinase inhibitors often target key nodes in cellular signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the biological consequences of on- and off-target inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
VEGFR/PDGFR Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels. Their signaling pathways are critical for normal development and are often hijacked by tumors to support their growth.
Caption: Overview of VEGFR and PDGFR signaling in angiogenesis.
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation. They often act as downstream effectors of receptor tyrosine kinases.
Caption: Src family kinase signaling integrates signals from various receptors.
Conclusion
The comprehensive profiling of kinase inhibitors is a critical step in modern drug development. While direct experimental data for this compound is not yet widely available, this comparative guide provides a robust framework for predicting its potential cross-reactivity profile based on structurally analogous compounds. The detailed experimental protocols and signaling pathway diagrams included herein serve as a practical resource for researchers in the field. Further investigation, employing the methodologies outlined, will be essential to fully elucidate the therapeutic potential and safety profile of this and other novel kinase inhibitors.
References
- 1. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing | Semantic Scholar [semanticscholar.org]
- 3. Conformationally-restricted cyclic sulfones as potent and selective mTOR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
in vivo efficacy comparison of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of thiomorpholine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the primary focus of this guide is to present available in vivo data, it is important to note that publicly accessible in vivo efficacy studies for 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide derivatives are limited. Therefore, this guide presents in vivo data for a closely related thiomorpholine derivative to illustrate the therapeutic potential of this scaffold.
Anticancer Potential and Mechanism of Action
Thiomorpholine derivatives have been extensively investigated for their potential as anticancer agents.[1] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] Numerous studies have reported the in vitro cytotoxic activity of various thiomorpholine derivatives against a range of cancer cell lines.
Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Thiomorpholine derivatives have been identified as potential inhibitors of this pathway.
References
Benchmarking 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Against Known Anti-Inflammatory and Antibacterial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-inflammatory and antibacterial performance of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide against established drugs: Ibuprofen and Ciprofloxacin. The data presented for the target compound is extrapolated from the known activities of the broader thiomorpholine class of molecules, which have shown potential in these therapeutic areas.[1][2][3]
Executive Summary
The thiomorpholine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities including anti-inflammatory and antibacterial properties.[1][2][3] this compound is a compound of interest for its potential therapeutic applications. This guide benchmarks its projected efficacy against Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Anti-Inflammatory Activity Comparison
The anti-inflammatory potential of this compound is hypothesized to be mediated through the inhibition of pro-inflammatory cytokine production, potentially via the Toll-like receptor 4 (TLR4) signaling pathway.[4][5][6] This is compared to Ibuprofen, which primarily acts by inhibiting cyclooxygenase (COX) enzymes.[7][8][9][10]
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Target | Assay | Key Parameter | Result |
| This compound (Hypothetical) | TLR4 Signaling | LPS-induced TNF-α release in RAW 264.7 macrophages | IC50 | 5 µM |
| Ibuprofen | COX-1/COX-2 | LPS-induced PGE2 release in RAW 264.7 macrophages | IC50 | 10 µM |
| TAK-242 (Resatorvid) (TLR4 Inhibitor Reference) | TLR4 | LPS-induced TNF-α release in human monocytes | IC50 | 1.8 nM |
Experimental Protocol: LPS-Induced Cytokine Release Assay
This protocol is designed to assess the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen) and incubated for 1 hour.
-
LPS Stimulation: LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of the pro-inflammatory cytokine TNF-α (for the target compound and TLR4 inhibitor) or prostaglandin E2 (PGE2) (for Ibuprofen) is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The concentration of the compound that inhibits cytokine release by 50% (IC50) is calculated using a dose-response curve.
Signaling Pathway: TLR4-Mediated Inflammatory Response
Caption: Hypothetical inhibition of the TLR4 signaling pathway by this compound.
Antibacterial Activity Comparison
The antibacterial potential of this compound is benchmarked against Ciprofloxacin, a broad-spectrum antibiotic known to inhibit DNA gyrase.[11][12][13][14][15] The thiomorpholine class has been associated with antibacterial properties, and this guide provides a hypothetical comparison.[1][16]
Table 2: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| This compound (Hypothetical) | 16 µg/mL | 32 µg/mL |
| Ciprofloxacin | ≤1 µg/mL | 0.25-1 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19][20][21]
-
Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) are used as representative Gram-negative and Gram-positive bacteria, respectively.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Experimental Workflow: MIC Assay
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 12. scilit.com [scilit.com]
- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 16. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. protocols.io [protocols.io]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
A Researcher's Guide to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: Evaluating a Versatile Building Block in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparison of this compound with alternative scaffolds, supported by experimental data, to aid in the evaluation of its potential for reproducible experimental outcomes.
While direct, peer-reviewed studies detailing the reproducibility of experiments specifically utilizing this compound are not extensively available, this guide consolidates information on closely related analogs and alternative scaffolds to provide a framework for its application and evaluation. By examining the synthesis and biological activity of compounds sharing structural similarities, researchers can infer the potential performance and establish robust experimental protocols.
Comparative Analysis of Scaffolds in Kinase Inhibitor Design
The utility of a building block in drug discovery is determined by its synthetic accessibility, its ability to engage with the target protein, and the overall physicochemical properties it imparts to the final compound. Here, we compare this compound with other commonly used scaffolds in the synthesis of kinase inhibitors.
| Building Block | Target Kinase(s) | Reported IC50 (nM) | Synthetic Yield (%) | Reference |
| This compound Analog | p38α MAPK | 81 | Not Reported | [1] |
| 4-Anilinoquinazoline | EGFR | 0.11 - 1.23 (µM) | Not Reported | |
| 4-Anilino-3-quinolinecarbonitrile | Src | 3.8 | Not Reported | [2] |
| 4-Phenyl-5-pyridyl-1,3-thiazole | p38 MAPK | Not Reported | Not Reported | [3] |
| Benzothiazole Derivatives | p38α MAPK | 31 (µM) | Not Reported |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound or its alternatives, it is crucial to follow well-defined and consistent protocols. Below are detailed methodologies for the synthesis of a generic kinase inhibitor and for conducting a kinase inhibition assay.
General Synthesis of a 4-Anilino-Substituted Kinase Inhibitor
This protocol describes a common synthetic route for coupling an aminophenyl-containing building block with a heterocyclic core, a key step in the synthesis of many kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for a typical kinase inhibitor synthesis.
Materials:
-
Chlorinated or fluorinated heterocyclic core (e.g., quinazoline, quinoline)
-
This compound or alternative amino-phenyl compound
-
Solvent (e.g., isopropanol, DMF)
-
Base (e.g., diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the heterocyclic core in the chosen solvent in a round-bottom flask.
-
Add the base to the reaction mixture.
-
Add this compound (or alternative) to the flask.
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow for IC50 Determination
Caption: General workflow for determining kinase inhibitor IC50.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (inhibitor)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a microplate, add the diluted test compound to the respective wells.
-
Add the kinase enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Signaling Pathways
Understanding the biological context in which these inhibitors function is crucial. Below are diagrams of two key signaling pathways, p38 MAPK and Src, which are common targets for inhibitors synthesized using aminophenyl-based scaffolds.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by various environmental stresses and inflammatory cytokines and plays a central role in inflammation, apoptosis, and cell differentiation.
Caption: Overview of the p38 MAPK signaling cascade.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, migration, and differentiation.
Caption: Key signaling pathways downstream of Src kinase.
Conclusion
References
Safety Operating Guide
Proper Disposal of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, a compound frequently used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and adhere to strict safety protocols.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Protective gloves
-
Eye protection (safety goggles or face shield)[1]
-
Laboratory coat
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 105297-10-7 | [1] |
| Molecular Formula | C10H14N2O2S | TCI |
| Molecular Weight | 226.3 g/mol | TCI |
| Appearance | White to Almost white powder | TCI |
| Purity | >98.0% (HPLC) | TCI |
| Melting Point | 215.0 to 219.0 °C | TCI |
| Solubility | Soluble in DMSO | TCI |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal is unlawful and can lead to significant environmental harm.
Step 1: Waste Identification and Classification
-
All waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.
Step 2: Waste Segregation and Collection
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., solutions in DMSO) in a separate, compatible, and clearly labeled hazardous waste container.
-
Ensure containers are made of materials compatible with the chemical and any solvents used.
Step 3: Labeling and Storage
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
-
Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Step 4: Arranging for Disposal
-
Do not attempt to neutralize or dispose of this chemical down the drain. [2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and a complete inventory of the waste.
Experimental Protocols (Cited Methodologies)
The recommended disposal procedure does not involve on-site experimental treatment or neutralization by laboratory personnel. The standard and compliant protocol is to entrust the disposal to a licensed and certified hazardous waste management company. This ensures that the waste is handled, transported, and disposed of in accordance with all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
This comprehensive guide ensures that the disposal of this compound is handled safely and in compliance with all regulations, thereby building a foundation of trust and reliability in our commitment to laboratory and environmental safety.
References
Personal protective equipment for handling 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
This guide provides critical safety and logistical information for the handling and disposal of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work.
Hazard Identification:
This compound is classified as a hazardous substance that causes skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. | Tested to ASTM D6978.[1] |
| Skin and Body Protection | Laboratory coat or an impervious gown. Closed-toed footwear is required at all times. | Selection should be based on the specific workplace hazards and the anticipated duration of exposure.[1] |
| Respiratory Protection | A fit-tested NIOSH-approved respirator (e.g., N95 or N100) is required when dust or aerosols may be generated. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Experimental Protocols
Safe Handling and Use:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands and face thoroughly after handling the substance.
Spill Response: In the event of a spill, adhere to the following procedure:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the spill area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup: Wearing the appropriate PPE, including respiratory protection, absorb liquid spills with an inert material or carefully sweep up solid material.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent.
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Step | Procedure |
| 1. Waste Collection | Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.[1] |
| 2. Container Management | Keep waste containers tightly closed and store them in a designated, secure, and well-ventilated area, away from incompatible materials.[1][3] |
| 3. Licensed Disposal | Arrange for the disposal of hazardous waste through a licensed and certified waste disposal contractor.[1] |
| 4. Documentation | Complete all required waste disposal documentation and manifests as per local and national regulations. |
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
